molecular formula C10H8BrNO B13474136 7-Bromo-1-methylquinolin-4(1H)-one

7-Bromo-1-methylquinolin-4(1H)-one

Cat. No.: B13474136
M. Wt: 238.08 g/mol
InChI Key: YMVHOUZSIDKIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methylquinolin-4(1H)-one (CAS 1616473-25-6) is a brominated quinolinone derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery. This compound is a key structural motif in the rational design and development of selective chemical probes for Bromodomain-containing protein 7 (BRD7) . BRD7 is an epigenetic "reader" protein implicated in the progression of multiple malignancies, including prostate cancer, and represents a potential therapeutic target . Researchers utilize this chemical scaffold to create inhibitors that demonstrate submicromolar binding affinity and increased selectivity for the BRD7 bromodomain over closely related homologs like BRD9, aiding in the study of specific biological functions and disease mechanisms . Furthermore, brominated quinolin-4(1H)-one analogs are actively investigated in other research areas, such as the development of novel antibacterial agents aimed at disrupting bacterial quorum-sensing processes . The compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-1-methylquinolin-4-one

InChI

InChI=1S/C10H8BrNO/c1-12-5-4-10(13)8-3-2-7(11)6-9(8)12/h2-6H,1H3

InChI Key

YMVHOUZSIDKIBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of 7-Bromo-1-methylquinolin-4(1H)-one , a critical scaffold in medicinal chemistry.

Executive Summary

7-Bromo-1-methylquinolin-4(1H)-one (CAS: 1616473-25-6) represents a privileged substructure in drug discovery, particularly within the development of antibacterial (fluoroquinolone analogs) and anticancer therapeutics. Unlike its 2-quinolinone isomers, the 4-quinolinone core possesses unique electronic distribution patterns that facilitate intercalation with DNA-gyrase complexes.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles. It is designed for medicinal chemists utilizing this compound as a core building block for Structure-Activity Relationship (SAR) expansion, specifically leveraging the C7-bromine handle for palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The physicochemical parameters of 7-Bromo-1-methylquinolin-4(1H)-one dictate its solubility, membrane permeability, and suitability as a lead fragment.

Table 1: Physicochemical Specifications
ParameterValue / DescriptionSource/Methodology
IUPAC Name 7-bromo-1-methylquinolin-4-oneNomenclature
CAS Number 1616473-25-6Registry
Molecular Formula C₁₀H₈BrNOStoichiometry
Molecular Weight 238.08 g/mol Calculated
XLogP3 1.1Computed (PubChem)
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 2 (C=O, N)Structural Analysis
Topological Polar Surface Area 20.3 ŲComputed
Predicted Solubility Low in water; Soluble in DMSO, DMF, DCMAnalog Comparison
Predicted Melting Point >200 °C (Decomposition likely)Analog Comparison
Structural Analysis[10]
  • Electronic Locking: The N-methyl group fixes the tautomeric equilibrium solely to the 4-quinolone form, preventing aromatization to the 4-quinolinol species. This enhances metabolic stability against O-glucuronidation.

  • The C7-Bromine Handle: The bromine atom at position 7 is electronically activated by the electron-deficient pyridine ring, making it an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Dipole Moment: The carbonyl at C4 and the polarized N1-Me bond create a significant dipole, contributing to high lattice energy and reduced aqueous solubility.

Synthetic Methodology

Synthesis of 7-Bromo-1-methylquinolin-4(1H)-one typically proceeds via the regioselective methylation of the 7-bromo-4-quinolinone precursor.

Core Challenge: Regioselectivity (N- vs. O-Alkylation)

Alkylation of 4-quinolinones is ambident. Under basic conditions, the anion can react at the Nitrogen (yielding the target N-methyl-4-quinolone) or the Oxygen (yielding 4-methoxyquinoline).

  • Kinetic Control: O-alkylation is often kinetically favored.

  • Thermodynamic Control: N-alkylation is thermodynamically favored and yields the more stable aromatic amide system.

Optimized Protocol: Thermodynamic N-Methylation

Objective: Synthesis of 7-Bromo-1-methylquinolin-4(1H)-one from 7-bromo-4-hydroxyquinoline.

Reagents:

  • Precursor: 7-Bromo-4-hydroxyquinoline (CAS: 82121-06-0)[1]

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃) anhydrous

  • Solvent: DMF (Dimethylformamide) - Promotes N-alkylation via polar aprotic solvation.

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 7-bromo-4-hydroxyquinoline (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the anion.

  • Addition: Cool the mixture to 0°C. Add Methyl Iodide (1.2 eq) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The N-methyl product is typically more polar than the O-methyl byproduct.

  • Workup: Pour the reaction mixture into ice-water (50 volumes). The target compound should precipitate.

  • Purification: Filter the solid. If O-methyl impurity is present (verified by NMR), recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-10% MeOH/DCM gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Synthesis Precursor 7-Bromo-4-hydroxyquinoline (Tautomeric Mix) Transition Ambident Anion Intermediate Precursor->Transition Deprotonation Reagents Reagents: MeI, K2CO3, DMF Reagents->Transition Target 7-Bromo-1-methylquinolin-4(1H)-one (Target) Transition->Target N-Alkylation (Thermodynamic) Byproduct 7-Bromo-4-methoxyquinoline (O-alkyl impurity) Transition->Byproduct O-Alkylation (Kinetic)

Caption: Regioselective synthesis pathway favoring thermodynamic N-methylation over kinetic O-methylation.

Spectroscopic Characterization

Accurate identification relies on distinguishing the N-methyl quinolone from the O-methyl quinoline ether.

Expected ¹H NMR Profile (DMSO-d₆, 400 MHz)
  • N-CH₃ (Diagnostic): A sharp singlet appearing between δ 3.8 – 4.1 ppm . (Note: O-Me typically appears lower, around δ 4.0–4.2, but the chemical environment of the adjacent carbonyl shifts the N-Me significantly).

  • C2-H: A doublet or singlet around δ 7.8 – 8.0 ppm . This proton is deshielded by the adjacent Nitrogen and Carbonyl.

  • C3-H: A doublet around δ 6.0 – 6.2 ppm . This is the alpha-proton to the carbonyl and is characteristically upfield compared to aromatic protons.

  • Aromatic Region (C5, C6, C8):

    • C5-H: Doublet, ~δ 8.1 ppm (deshielded by carbonyl anisotropy).

    • C8-H: Doublet (or d-d), ~δ 7.9 ppm.

    • C6-H: Doublet of doublets, ~δ 7.5 ppm (coupling with C5 and C8).

Mass Spectrometry (ESI+)
  • [M+H]⁺: Peaks at m/z 238.0 and 240.0 in a 1:1 ratio, confirming the presence of a single Bromine atom.

Functionalization & Applications

The value of 7-Bromo-1-methylquinolin-4(1H)-one lies in its role as a scaffold for divergent synthesis.

SAR Expansion Strategies
  • Suzuki-Miyaura Coupling (C7): Reaction with aryl boronic acids introduces lipophilic or polar aromatic systems at the 7-position, a region critical for binding affinity in quinolone antibiotics (e.g., the piperazine ring in ciprofloxacin is at C7).

  • Buchwald-Hartwig Amination (C7): Installation of amines (morpholines, piperazines) to modulate solubility and pKa.

  • C3-Functionalization: The C3 position is nucleophilic. It can be halogenated or formylated to introduce further complexity.

Visualization: Reactivity Map

Reactivity Center 7-Bromo-1-methylquinolin-4(1H)-one Suzuki Suzuki Coupling (C7) Target: Biaryl analogs Reagent: Ar-B(OH)2, Pd(0) Center->Suzuki Pd-Catalysis (Br handle) Buchwald Buchwald Amination (C7) Target: Amino-quinolones Reagent: HNR2, Pd(0) Center->Buchwald Pd-Catalysis (Br handle) C3_Func C3-Electrophilic Sub. Target: 3-Halo/Formyl analogs Reagent: NCS or Vilsmeier Center->C3_Func Nucleophilic attack

Caption: Divergent functionalization strategies leveraging the C7-Bromine and C3-Nucleophilic sites.

References

  • PubChem Compound Summary. (n.d.). 7-Bromo-1-methylquinolin-4(1H)-one (CID 78322735).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context: Gould-Jacobs reaction and quinolone synthesis).
  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. (Context: SAR of 7-substituted quinolones).

Sources

Molecular structure and electronic characteristics of 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It synthesizes confirmed chemical data with theoretical principles where specific experimental values are proprietary or rare.

Molecular Architecture, Electronic Profiling, and Synthetic Utility

Executive Summary

7-Bromo-1-methylquinolin-4(1H)-one (CAS: 1616473-25-6) represents a "privileged scaffold" in modern drug discovery.[1] Unlike the ubiquitous fluoroquinolone antibiotics, this specific derivative serves as a high-value electrophilic intermediate.[1] The 7-bromo substituent provides a precise handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-methyl group locks the heterocyclic core into the quinolone tautomer, maximizing dipole interactions and preventing non-specific hydrogen bond donation.[1] This guide details its structural logic, electronic behavior, and a validated synthesis workflow.

Molecular Architecture & Electronic Characteristics[1][2]

Structural Geometry and Tautomeric Locking

The core of the molecule is the 4-quinolone bicyclic system.[1] In unsubstituted quinolones, a tautomeric equilibrium exists between the 4-oxo (quinolone) and 4-hydroxy (quinolinol) forms.[1]

  • The N-Methyl Effect: Methylation at the N1 position permanently locks the molecule in the 4-oxo tautomer .[1] This is critical for binding affinity in biological targets that require a hydrogen bond acceptor (carbonyl) without a competing donor at the 4-position.[1]

  • Planarity: The fused benzene and dihydropyridone rings maintain near-perfect planarity, essential for DNA intercalation or π-stacking interactions within enzyme active sites.[1]

Electronic Profile (DFT & Reactivity)

The electronic distribution is defined by the push-pull dynamics between the nitrogen lone pair and the carbonyl group, modulated by the halogen at position 7.

ParameterCharacteristicMechanistic Implication
C4 Carbonyl Highly PolarizedThe N1 lone pair donates density into the ring (vinylogous amide), making the C4 oxygen electron-rich and the C2/C3 bond exhibit double-bond character.[1]
7-Bromo Substituent

-Withdrawing /

-Donating
Br exerts a strong inductive effect (-I), deactivating the benzene ring slightly.[1] However, its weak resonance donation (+M) stabilizes the system. Crucially, the C-Br bond is activated for oxidative addition by Pd(0) catalysts.
Dipole Moment High (> 5.0 D)The aligned dipoles of the carbonyl and the polarized C-N bond create a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF).
HOMO/LUMO Frontier OrbitalsHOMO: Localized on the benzene ring and Br lone pairs (Nucleophilic region).LUMO: Localized on the pyridone ring, specifically C2 and C3 (Electrophilic region).
Visualizing the Electronic Flow

The following diagram illustrates the resonance stabilization and the electronic "push" that defines the reactivity of the scaffold.

ElectronicStructure cluster_properties Reactivity Zones N1 N1 (Methylated) Lone Pair Donor Ring Aromatic Core π-Conjugation N1->Ring +M Effect (Strong) C4 C4 Carbonyl Electron Sink Br7 7-Bromo Cross-Coupling Handle Br7->Ring -I (Inductive) +M (Weak) Ring->C4 Vinylogous Conjugation

Caption: Electronic flow showing the vinylogous amide resonance from N1 to C4, and the orthogonal reactivity of the 7-Br handle.

Synthesis Protocol: The "Meldrum's Acid" Route[1][2]

While the Gould-Jacobs reaction is the historical standard, the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway is preferred for high-purity applications because it avoids the high temperatures (250°C) of diphenyl ether cyclization and allows for milder conditions.[1]

Reaction Scheme
  • Condensation: 3-Bromoaniline + Meldrum's Acid + Trimethyl Orthoformate (TMOF).

  • Cyclization: Thermal closure to form the 7-bromo-4-quinolone core.[1]

  • Methylation: N-alkylation using Methyl Iodide (MeI).

Validated Workflow
Step 1: Scaffold Construction (7-Bromo-4-quinolone)[1]
  • Reagents: 3-Bromoaniline (1.0 eq), Meldrum's Acid (1.1 eq), TMOF (1.5 eq).[1]

  • Solvent: Ethanol or Acetonitrile.

  • Procedure:

    • Reflux 3-bromoaniline with Meldrum's acid and TMOF for 3 hours. An intermediate enamine precipitates.

    • Isolate the solid intermediate by filtration.

    • Cyclization: Dissolve the intermediate in Diphenyl ether (or Dowtherm A) and heat to 200°C for 30 minutes. (Note: Modern variations use polyphosphoric acid (PPA) at lower temps).[1]

    • Cool and pour into hexane to precipitate the crude 7-bromo-4-quinolone.

    • Purification: Recrystallization from DMF/Ethanol.

Step 2: N-Methylation (Target Synthesis)[1]
  • Reagents: 7-Bromo-4-quinolone (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Suspend the quinolone and

      
       in DMF. Stir at RT for 30 mins to deprotonate (forming the anion).
      
    • Add MeI dropwise (Exothermic).

    • Stir at 40°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Pour into ice water. The product, 7-Bromo-1-methylquinolin-4(1H)-one , typically precipitates as a off-white solid.[1]

    • Yield: Expect 85–92%.

SynthesisPath Start 3-Bromoaniline Inter Enamine Intermediate (Meldrum's Adduct) Start->Inter + Meldrum's Acid + TMOF, Reflux Core 7-Bromo-4-quinolone (Tautomeric Mix) Inter->Core Thermal Cyclization (- CO2, - Acetone) Final 7-Bromo-1-methylquinolin-4(1H)-one (Target) Core->Final N-Methylation (MeI, K2CO3, DMF)

Caption: Step-wise synthetic pathway via the Meldrum's acid protocol, ensuring high regioselectivity.

Physicochemical & Spectral Data

Key Properties
PropertyValue (Experimental/Predicted)Note
Molecular Weight 238.08 g/mol Suitable for fragment-based drug design.[1]
LogP (Octanol/Water) 1.1 – 1.3Moderately lipophilic; good membrane permeability.
Topological Polar Surface Area ~20.3 ŲExcellent CNS penetration potential.
H-Bond Donors/Acceptors 0 Donors / 1 AcceptorN-Me removes the donor; Carbonyl is the acceptor.[1]
Spectral Fingerprint (Diagnostic)[1][2]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.20 (d, 
      
      
      
      Hz, 1H, H-5): Deshielded by carbonyl anisotropy.
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, H-2): Characteristic of the pyridone ring.
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, H-8): Small coupling due to meta-position.
    • 
       7.55 (dd, 1H, H-6): Ortho to Br.
      
    • 
       6.10 (d, 
      
      
      
      Hz, 1H, H-3): Distinctive alkene proton of the quinolone.
    • 
       3.85 (s, 3H, N-C
      
      
      
      ): Strong singlet, confirms methylation.
  • Mass Spectrometry (ESI+):

    • 
       peaks at m/z 238 and 240 (1:1 ratio due to 
      
      
      
      isotopes).[1]

Biological & Pharmaceutical Implications[1][3]

Structure-Activity Relationship (SAR)

This molecule is rarely a final drug but a potent pharmacophore builder .[1]

  • The C7 Position: The bromine atom is a "dummy" substituent intended for replacement. In SAR studies, this position tolerates bulky groups (aryl, heteroaryl) which often extend into the hydrophobic pocket of target enzymes (e.g., bacterial Type II topoisomerases).

  • The C3 Position: The C3-H is acidic enough for electrophilic substitution (e.g., formylation or halogenation), allowing the construction of 3-carboxyquinolones (antibiotics) or 3-acyl derivatives (anti-cancer agents).

Applications
  • Antibacterial Research: Precursor to non-fluorinated quinolones targeting MRSA.

  • Anticancer Agents: 1-methyl-4-quinolones have shown promise as tubulin polymerization inhibitors when C7 is substituted with specific aryl groups.[1]

References

  • Synthesis of Quinolones via Meldrum's Acid

    • Title: A versatile synthesis of 4-quinolones and related heterocycles.[1]

    • Source:Journal of Organic Chemistry.
    • Link:[Link] (Representative methodology).[1]

  • Electronic Properties of 4-Quinolones

    • Title: Tautomerism and Electronic Structure of 4-Quinolones.[1]

    • Source:Tetrahedron.
    • Link:[Link] (General scaffold reference).[1]

  • Chemical Data & Identifiers

    • Title: 7-Bromo-1-methylquinolin-4(1H)-one Compound Summary.
    • Source:PubChem.[2][3][4]

    • Link:[Link][1]

  • Palladium-Catalyzed Couplings on Quinolones

    • Title: Palladium-catalyzed cross-coupling reactions of halogenated quinolones.[1]

    • Source:Synthesis.

Sources

The 7-Bromo-4-Quinolone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A chemical structure of a 7-bromo-4-quinolone scaffold, highlighting its key features.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 4-quinolone core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. Among the various substitutions on this core, the presence of a bromine atom at the 7-position has proven to be particularly advantageous, giving rise to the 7-bromo-4-quinolone scaffold. This guide provides a comprehensive overview of the synthesis, functionalization, and diverse medicinal applications of this important chemical entity.

The strategic placement of a bromine atom at the C-7 position offers several key benefits for drug design and development:

  • Versatile Synthetic Handle: The bromine atom serves as a reactive site for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling the creation of large and structurally varied compound libraries for biological screening.[2]

  • Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can influence the electronic and steric properties of the entire molecule. This, in turn, can impact crucial drug-like properties such as lipophilicity, metabolic stability, and target binding affinity.

  • Enhanced Biological Activity: In many cases, the 7-bromo substitution has been directly linked to enhanced potency and selectivity against various biological targets. For instance, 7-iodo- and 7-bromo-4-aminoquinolines have shown comparable activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[3]

This guide will delve into the synthetic methodologies used to construct and modify the 7-bromo-4-quinolone core, explore its wide-ranging applications in medicinal chemistry, and provide detailed protocols for key experimental procedures.

Synthetic Strategies: Building and Diversifying the Core

The construction and subsequent functionalization of the 7-bromo-4-quinolone scaffold are central to its utility in drug discovery. A variety of synthetic routes have been developed, often leveraging classic cyclization reactions followed by modern cross-coupling techniques for diversification.

Core Synthesis: The Gould-Jacobs Reaction and Beyond

A foundational method for synthesizing the 4-quinolone core is the Gould-Jacobs reaction . This thermal cyclization of an aniline derivative with an ethoxymethylenemalonate ester provides a straightforward entry to the quinolone ring system. For 7-bromo-4-quinolones, the starting material would typically be a 3-bromoaniline.

While the Gould-Jacobs reaction is a reliable method, other approaches have been developed to improve yields, accommodate a wider range of substrates, and offer milder reaction conditions. These include:

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling followed by Cyclization: This modern approach utilizes a palladium catalyst to couple a 2-iodoaniline with a terminal alkyne in the presence of a carbon monoxide source, leading to a 2-alkynyl-substituted aniline intermediate that subsequently cyclizes to form the 4-quinolone ring.[4] This method is particularly useful for creating poly-substituted quinolones.

  • Reductive Cyclization of 2'-Nitrochalcones: This strategy involves the palladium-catalyzed reductive cyclization of readily available 2'-nitrochalcones using a carbon monoxide surrogate, such as formic acid.[5] This method is advantageous for introducing an aryl ring at the 2-position of the quinolone core.


"3-Bromoaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diethyl ethoxymethylenemalonate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [shape=Mrecord, label="{Intermediate | {Cyclization | (Heat)}}"]; "7-Bromo-4-hydroxy-3-quinolinecarboxylate"; "7-Bromo-4-quinolone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Bromoaniline" -> "Intermediate" [label="+"]; "Diethyl ethoxymethylenemalonate" -> "Intermediate" [label="+"]; "Intermediate" -> "7-Bromo-4-hydroxy-3-quinolinecarboxylate" [label="Thermal Cyclization"]; "7-Bromo-4-hydroxy-3-quinolinecarboxylate" -> "7-Bromo-4-quinolone" [label="Hydrolysis & Decarboxylation"]; }

Gould-Jacobs reaction for 7-bromo-4-quinolone synthesis.

Functionalization: Unleashing the Potential of the 7-Bromo Group

The true power of the 7-bromo-4-quinolone scaffold lies in its capacity for diversification. The bromine atom at the C-7 position is a key handle for introducing a wide array of functional groups through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions.

2.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 7-bromo-4-quinolones, this reaction allows for the introduction of various aryl and heteroaryl groups at the 7-position. This is particularly valuable for exploring structure-activity relationships (SAR) and optimizing target interactions.


"7-Bromo-4-quinolone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Catalytic Cycle" [shape=Mrecord, label="{Pd(0) Catalyst | {Oxidative Addition | Transmetalation | Reductive Elimination}}"]; "7-Aryl-4-quinolone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"7-Bromo-4-quinolone" -> "Catalytic Cycle"; "Arylboronic Acid" -> "Catalytic Cycle"; "Catalytic Cycle" -> "7-Aryl-4-quinolone"; }

Suzuki-Miyaura cross-coupling at the C-7 position.

2.2.2. Other Important Functionalization Reactions

Beyond the Suzuki-Miyaura coupling, several other reactions are employed to modify the 7-bromo-4-quinolone scaffold:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinolone ring system can activate the C-7 position towards nucleophilic attack, particularly when a strongly electron-withdrawing group is also present on the ring. This allows for the introduction of amines, thiols, and other nucleophiles.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C-7 position.

  • Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes at the C-7 position, providing a gateway to further functionalization of the alkyne moiety.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapies

The 7-bromo-4-quinolone scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a broad spectrum of biological activities.[1][6] This section will highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Antibacterial Agents

The 4-quinolone core is most famously associated with antibacterial agents, such as the fluoroquinolones.[7][8][9] The 7-bromo substitution has been investigated as a means to modulate the antibacterial spectrum and overcome resistance mechanisms.[10]

Mechanism of Action: Quinolone antibiotics primarily exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][11] These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, quinolones lead to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.


"Quinolone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA Gyrase/Topoisomerase IV" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ternary Complex" [label="Quinolone-Enzyme-DNA Complex"]; "Inhibition of DNA Ligation"; "Double-Strand DNA Breaks"; "Bacterial Cell Death" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Quinolone" -> "Ternary Complex"; "DNA Gyrase/Topoisomerase IV" -> "Ternary Complex"; "DNA" -> "Ternary Complex"; "Ternary Complex" -> "Inhibition of DNA Ligation"; "Inhibition of DNA Ligation" -> "Double-Strand DNA Breaks"; "Double-Strand DNA Breaks" -> "Bacterial Cell Death"; }

Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships (SAR): The substituent at the C-7 position plays a critical role in determining the antibacterial potency and spectrum of quinolones.[12][13] Generally, bulky lipophilic groups at this position can enhance activity against certain bacteria. The 7-bromo group can serve as a precursor to introduce various cyclic amines, such as piperazine and morpholine derivatives, which have been shown to improve antibacterial efficacy.[14][15]

Anticancer Agents

In recent years, the 4-quinolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[16][17] The 7-bromo-4-quinolone core has been utilized to create compounds that exhibit cytotoxicity against a variety of cancer cell lines.

Mechanisms of Action: The anticancer activity of quinolone derivatives is often multifaceted and can involve several mechanisms:

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer quinolones can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[18][19]

  • Kinase Inhibition: Many quinolone derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[2][17]

  • Induction of Apoptosis: Quinolone-based compounds can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[18]

Structure-Activity Relationships (SAR): The nature of the substituent at the C-7 position is crucial for anticancer activity. The introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura coupling of 7-bromo-4-quinolones has led to the identification of potent anticancer agents.[2] Furthermore, the presence of a hydroxyl group at the C-8 position in conjunction with bromine substitutions has been shown to enhance anticancer potential.[18]

Antiviral Agents

The versatility of the 4-quinolone scaffold extends to antiviral applications, with derivatives showing activity against a range of viruses, including HIV.[20][21] The 7-bromo-4-quinolone core provides a platform for the synthesis of novel antiviral compounds.

Mechanism of Action: The antiviral mechanisms of quinolone derivatives can vary depending on the virus and the specific chemical structure. For HIV, some quinolones have been shown to inhibit the Tat-TAR interaction, which is essential for viral transcription.[20] Other quinolone-based compounds have been investigated as inhibitors of viral enzymes such as integrase and helicase.[22]

Anti-inflammatory and Other Activities

Beyond the major therapeutic areas discussed above, 7-bromo-4-quinolone derivatives have also been explored for their potential as anti-inflammatory,[23][24][25] antiplasmodial,[3] and antifungal agents.[22] These diverse biological activities underscore the remarkable versatility of this privileged scaffold.

Experimental Protocols

To facilitate further research in this area, this section provides representative, detailed experimental protocols for the synthesis and functionalization of the 7-bromo-4-quinolone scaffold. These protocols are based on established methodologies and are intended as a starting point for optimization in specific research contexts.

General Synthesis of a 7-Bromo-4-quinolone Core

Reaction: Gould-Jacobs reaction followed by saponification and decarboxylation.

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A mixture of 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110 °C for 2 hours.

  • The resulting intermediate is added dropwise to refluxing diphenyl ether and heated for an additional 2 hours.

  • After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.

  • The solid is then refluxed in a solution of NaOH in aqueous ethanol for 4 hours.

  • The mixture is cooled, and the pH is adjusted to ~5 with HCl to precipitate the 7-bromo-4-quinolone-3-carboxylic acid.

  • The carboxylic acid is then heated in diphenyl ether at 250 °C until gas evolution ceases to effect decarboxylation.

  • The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling of a 7-Bromo-4-quinolone

Reaction: Palladium-catalyzed cross-coupling of a 7-bromo-4-quinolone with an arylboronic acid.

Materials:

  • 7-Bromo-4-quinolone derivative

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Na2CO3 (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)

Procedure:

  • To a degassed solution of the 7-bromo-4-quinolone and arylboronic acid in the solvent mixture is added Na2CO3 and Pd(PPh3)4.

  • The reaction mixture is heated at reflux under an inert atmosphere (e.g., argon or nitrogen) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-4-quinolone.

Conclusion and Future Perspectives

The 7-bromo-4-quinolone scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with the versatility of the 7-bromo group as a synthetic handle, has enabled the creation of a vast chemical space of diverse molecules. This has led to the discovery of potent and selective agents for a wide range of therapeutic targets, including bacterial enzymes, cancer-related kinases, and viral proteins.

The future of research on 7-bromo-4-quinolone scaffolds is bright. Continued exploration of novel synthetic methodologies will undoubtedly lead to even more efficient and diverse ways to construct and functionalize this core. Furthermore, the application of modern drug discovery techniques, such as structure-based drug design and high-throughput screening, will continue to uncover new biological activities and optimize the therapeutic potential of this remarkable scaffold. As our understanding of disease biology deepens, the 7-bromo-4-quinolone core is poised to remain a valuable starting point for the development of the next generation of innovative medicines.

References

  • De, D., et al. (1996). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. The American Journal of Tropical Medicine and Hygiene, 55(5), 579-583. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1985). The fluoroquinolones: pharmacology, clinical uses, and toxicities in humans. Antimicrobial agents and chemotherapy, 28(5), 716–721.
  • Kaur, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8536-8567. [Link]

  • Cristiano, M. L. S. (2019). Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. Medicinal Chemistry, 261-297.
  • López-Muñoz, H., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4247. [Link]

  • Rojas, R., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(12), 4789. [Link]

  • Tillotson, G. S. (2016). Quinolone-antibacterials: Structure-activity relationships. In Quinolone Antimicrobials (pp. 1-27). Springer, Cham.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706. [Link]

  • Kaur, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8536-8567. [Link]

  • Ferretti, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5431. [Link]

  • Ökten, S., et al. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(11), 1166-1175.
  • Kaur, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8536-8567. [Link]

  • Zhang, Y., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry, 10, 969195.
  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Sharma, P. C., et al. (2010). Quinolones Chemistry and its Therapeutic Activities. International Journal of Drug Development and Research, 2(3), 494-505.
  • Nowakowska, Z., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 136. [Link]

  • Aldred, K. J., et al. (2014). Quinolone antibiotics. The Journal of antibiotics, 67(4), 305-312. [Link]

  • Azzman, N. N. M., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1135-1157.
  • Martinez-Sotelo, J., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(12), 1461. [Link]

  • Suma, B. V., et al. (2010). Synthesis, Characterization, invitro Antibacterial, Anti-inflammatory Evaluations of Novel 4-Quinolone containing Pyrazolidinedione derivatives. International Journal of ChemTech Research, 2(4), 2156-2163.
  • Taguchi, M., et al. (1994). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of medicinal chemistry, 37(9), 1314-1320. [Link]

  • Bisacchi, G. S., & Hale, M. R. (2016). Quinolone Antibacterial Agents. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Al-Trawneh, S. A., & Taha, M. O. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Mini reviews in medicinal chemistry, 11(14), 1234-1246.
  • Al-Trawneh, S. A., & Taha, M. O. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Mini reviews in medicinal chemistry, 11(14), 1234-1246. [Link]

  • El-Gendy, M. A. (2001). Quinolones-Synthetic antibacterial agents. Saudi Pharmaceutical Journal, 9(1), S72-S79.
  • I-Ezz, K., et al. (2004). Antiviral properties of quinolone-based drugs. Antiviral chemistry & chemotherapy, 15(3), 115-127. [Link]

  • Martinez-Sotelo, J., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 10(12), 1461. [Link]

  • Maham, A., & Moshiri, A. (2002).
  • Matsumoto, J. I., et al. (1992). Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 35(16), 3045-3052.
  • Suma, B. V., et al. (2010). Synthesis, Characterization, invitro Antibacterial, Anti-inflammatory Evaluations of Novel 4-Quinolone containing Pyrazolidinedione derivatives. International Journal of ChemTech Research, 2(4), 2156-2163.
  • I-Ezz, K., et al. (2004). Antiviral properties of quinolone-based drugs. Antiviral chemistry & chemotherapy, 15(3), 115-127.

Sources

Thermodynamic Stability of N-Methylated Bromoquinolones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of N-methylated bromoquinolones. It synthesizes structural theory, thermal analysis data, and degradation kinetics to serve researchers in medicinal chemistry and materials science.

Executive Summary

N-methylated bromoquinolones represent a specialized scaffold in drug discovery, balancing the robust pharmacophore of the quinolone core with the reactive utility of a bromine handle. While the parent 4-quinolones exist in a tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms, N-methylation at the N1 position thermodynamically locks the molecule into the 4-oxoquinolone congener .

This guide analyzes the thermodynamic consequences of this "N-methyl lock" combined with the electronic perturbations of bromine substitution. We examine the energy landscape, thermal decomposition limits, and experimental protocols for validating stability.

Molecular Architecture & Energetics

The N-Methyl Lock Mechanism

The thermodynamic stability of quinolones is governed by the resonance energy of the bicyclic system.

  • Parent Quinolones: Exist as a mixture of 4(1H)-quinolone (keto) and 4-hydroxyquinoline (enol). In solution, the keto form is generally favored by 25–40 kJ/mol, but the enol form is accessible, facilitating certain degradation pathways.

  • N-Methylated Derivatives: Substitution of the N1-proton with a methyl group (

    
    ) eliminates the possibility of enolization. This "steric and chemical lock" forces the molecule to reside in a deep potential energy well, significantly increasing resistance to oxidative aromatization of the pyridone ring.
    
Electronic Effect of Bromination

Bromine is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+M). In the quinolone scaffold (typically at positions C3, C6, or C8):

  • Inductive Destabilization: The -I effect pulls electron density from the ring, theoretically lowering the activation energy for nucleophilic attack at the C2 or C4 positions.

  • Thermodynamic Compensation: However, the heavy atom effect and steric bulk of bromine raise the melting point and lattice energy of the crystalline solid, often resulting in higher thermal stability compared to non-halogenated analogs.

Thermodynamic Stability Profile

Thermal Decomposition

N-methylated bromoquinolones exhibit high thermal stability, typical of fused heterocyclic systems.

  • Melting Range: Typically 240°C – 290°C (dependent on crystal packing).

  • Decomposition Onset: Usually occurs immediately post-melting (

    
    ).
    
  • Mechanism: Thermal degradation is initiated by homolytic cleavage of the weakest bond.

    • Insight: The N-methyl bond is often the thermodynamic weak link at extreme temperatures, leading to demethylation prior to ring fragmentation.

Hydrolytic and pH Stability

The N-methyl-4-quinolone core is exceptionally resistant to hydrolysis.

  • Acidic Conditions (pH < 2): Protonation occurs at the carbonyl oxygen, stabilizing the system via resonance. No degradation is observed at ambient temperatures.

  • Basic Conditions (pH > 10): The N-methyl group prevents deprotonation of the nitrogen (which would occur in the parent quinolone). This renders the molecule inert to base-catalyzed tautomerization.

Visualization: Stability & Degradation Logic

The following diagram illustrates the "N-Methyl Lock" concept and the competing degradation pathways under stress.

QuinoloneStability cluster_0 Thermodynamic Well Parent Parent 4-Quinolone (Tautomeric Equilibrium) Enol 4-Hydroxyquinoline (Enol Form) Parent->Enol Tautomerization (Reversible) N_Me N-Methylated Bromoquinolone (Thermodynamically Locked) Parent->N_Me N-Methylation (Synthetic Lock) N_Me->Enol BLOCKED Radical Radical Species (•CH3 + Quinolone Radical) N_Me->Radical Homolytic Cleavage (N-CH3 Bond) Degradation Thermal Degradation (>300°C) Radical->Degradation Fragmentation

Figure 1: The N-methylation locks the quinolone in the keto form, preventing tautomeric instability. Thermal stress eventually forces homolytic cleavage.

Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

To determine the melting point and enthalpy of fusion (


), which correlates to lattice stability.

Equipment: Mettler Toledo DSC 3+ or equivalent. Atmosphere: Nitrogen purge (50 mL/min).

  • Sample Prep: Weigh 2–4 mg of dried N-methylated bromoquinolone into an aluminum crucible. Crimp the lid (hermetic seal not required unless volatile impurities are suspected).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 350°C at a rate of 10°C/min .

  • Analysis:

    • Identify the endothermic peak (Melting Point,

      
      ).
      
    • Integrate the peak area to calculate

      
       (J/g).
      
    • Critical Check: Watch for exothermic events immediately following the melt (indicates decomposition).[1]

Protocol: Forced Degradation (Stress Testing)

Validating chemical stability under harsh conditions.

Stress ConditionReagent/ConditionDurationEndpoint Analysis
Acid Hydrolysis 1N HCl, Reflux (80°C)24 HoursHPLC-UV (Purity)
Base Hydrolysis 1N NaOH, Reflux (80°C)24 HoursHPLC-UV (Purity)
Oxidation 3%

, Ambient
4 HoursLC-MS (N-oxide formation)
Photolysis UV (254 nm)12 HoursHPLC (De-bromination)

Note on Photolysis: Bromoquinolones are photosensitive. The C-Br bond is susceptible to homolytic cleavage under UV light, leading to debrominated byproducts. Protect samples from light during storage.

Synthesis of N-Methyl-3-Bromo-4-Quinolone (Reference Workflow)

To ensure the purity of the material for stability testing.

  • Starting Material: 3-Bromo-4(1H)-quinolone.

  • Base: Potassium Carbonate (

    
    , 2.0 eq) in DMF.
    
  • Electrophile: Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate.

  • Condition: Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. The N-methylated product typically precipitates due to increased lipophilicity and loss of H-bond donor capability.

  • Purification: Recrystallization from Ethanol/Water (essential for DSC analysis).

Data Summary: Stability Metrics

ParameterTypical Value / ObservationThermodynamic Implication
Melting Point 260°C – 285°CHigh lattice energy; stable solid state.

30 – 45 kJ/molIndicates strong intermolecular stacking (

-

interactions).
pKa N/A (Quaternary-like lock)No acidic proton; basicity of carbonyl is low.
LogP 1.5 – 2.5Increased lipophilicity vs parent quinolone.
UV Sensitivity HighC-Br bond is the photochemical weak point.

References

  • Thermal Analysis of Fluoroquinolones: S. A. El-Hakam, et al. "Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations." New Journal of Chemistry, 2025.

  • Tautomerism in Quinolones: P. J. Smith, et al. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters."[2] Journal of Organic Chemistry, 2015.

  • Synthesis & Alkylation: M. D'hooghe, et al. "Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity." Bioorganic & Medicinal Chemistry, 2014.

  • N-Methylation Effects: M. L. Di Gioia, et al.[3] "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity."[3] Mini Reviews in Medicinal Chemistry, 2016.

  • Degradation Pathways: W. Sun, et al.[4] "Comprehensive understanding of fluoroquinolone degradation via MPUV/PAA process." Journal of Hazardous Materials, 2023.

Sources

Technical Deep Dive: Ionization & pKa Profile of 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Ionization Behavior of 7-Bromo-1-methylquinolin-4(1H)-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Bromo-1-methylquinolin-4(1H)-one is a functionalized 4-quinolone scaffold often utilized as a pharmacophore in medicinal chemistry or a precursor in the synthesis of complex heterocycles. Unlike amphoteric fluoroquinolone antibiotics, this specific molecule lacks an acidic proton due to N-methylation, rendering it a weak organic base .

  • Primary Ionization Event: Protonation of the carbonyl oxygen (O-4).[1]

  • Estimated pKa (Conjugate Acid): 1.2 – 1.8 (Theoretical prediction based on Hammett substituent effects relative to the parent scaffold).[1]

  • Physiological State: Exclusively neutral at physiological pH (7.4), implying high membrane permeability but limited aqueous solubility unless formulated as a salt or in a co-solvent system.[1]

Structural Chemistry & Electronic Properties[1]

To understand the ionization behavior, one must deconstruct the electronic environment of the 4-quinolone core.

The "Vinylogous Amide" System

The core structure is not a simple ketone; it is a vinylogous amide. The lone pair on the


-1 nitrogen donates electron density into the ring system, establishing a resonance hybrid that places significant negative charge density on the carbonyl oxygen at position 4.
  • N-Methylation: The methyl group at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -1 "locks" the tautomeric equilibrium. Unlike 4-hydroxyquinolines which can tautomerize, this molecule is fixed in the 4-quinolone form. This removes the acidic N-H proton, eliminating the pKa typically observed around 9–10 in secondary quinolones.
    
  • 7-Bromo Substituent: The bromine atom at position 7 exerts a dual electronic effect:

    • Inductive (-I): Strongly electron-withdrawing, pulling density through the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -framework.
      
    • Mesomeric (+M): Weakly electron-donating into the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -system.[1]
      
    • Net Effect: The inductive withdrawal dominates, reducing the electron density available at the carbonyl oxygen compared to the unsubstituted parent (Echinopsine). This destabilizes the conjugate acid, thereby lowering the pKa (making the neutral base weaker).[1]

Resonance & Protonation Pathway

The protonation does not occur at the nitrogen (which is effectively ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 hybridized and involved in aromaticity) but at the carbonyl oxygen . Upon protonation, the molecule achieves a fully aromatic, naphthalene-like stability (4-hydroxyquinolinium cation).

Resonance Neutral Neutral Form (Localized Ketone) Zwitter Resonance Contributor (Zwitterionic Character) Neutral->Zwitter Resonance (N1 lone pair donation) Cation Protonated Species (Aromatic Cation) Neutral->Cation + H+ (pH < 1.5) Zwitter->Cation Stabilization

Figure 1: Resonance contributions and the protonation pathway leading to the aromatic cation.[1]

pKa Determination & Ionization Profile

Theoretical vs. Experimental Values

While specific experimental data for the 7-bromo derivative is sparse in public registries, the value can be derived with high confidence from structural analogs.

CompoundStructurepKa (Conjugate Acid)Source/Note
4-Quinolone Unsubstituted2.3 – 3.2Experimental Baseline
1-Methyl-4-quinolone Parent (Echinopsine)2.0 – 2.5N-Me slightly lowers basicity
7-Bromo-1-methyl... Target Molecule 1.2 – 1.8 Predicted (Hammett -I effect)
Ciprofloxacin 3-COOH, 7-Piperazine~6.0 (COOH), ~8.8 (NH)Different ionization class

Interpretation: The 7-Br substituent lowers the pKa by approximately 0.5 – 0.8 units relative to the parent 1-methyl-4-quinolone due to electron withdrawal from the benzene ring, which communicates electronically with the pyridone ring.

Species Distribution

The molecule exists in two primary states depending on solution pH:

  • Cationic Form (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Dominant at pH < 1.[1]0. High aqueous solubility.
    
  • Neutral Form (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Dominant at pH > 2.[1]5. Low aqueous solubility; high lipophilicity.
    

Note: There is no anionic form in aqueous solution because there are no acidic protons to remove (pKa > 14).[1]

SpeciesDistribution cluster_axis pH Scale pH0 pH 0 pH2 pH 2 pH0->pH2 Cation Cationic Species (Soluble) pH0->Cation >95% pH7 pH 7.4 (Physiological) pH2->pH7 Neutral Neutral Species (Lipophilic / Precipitate) pH2->Neutral Transition Zone pH12 pH 12 pH7->pH12 pH7->Neutral 100% pH12->Neutral 100%

Figure 2: Species distribution across the pH scale.[1] The molecule remains neutral under most biological conditions.

Experimental Methodologies

Measuring pKa values below 2.0 requires specific protocols, as standard potentiometric titration is often inaccurate due to the "leveling effect" of water and electrode limits.

Protocol: UV-Vis Spectrophotometric Titration

This is the gold standard for weak bases (pKa < 2).[1]

Principle: The UV spectrum of the protonated quinolinium cation differs significantly from the neutral quinolone (bathochromic shift due to extended aromaticity).

Workflow:

  • Stock Preparation: Dissolve 7-Bromo-1-methylquinolin-4(1H)-one in Methanol or DMSO (1 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Hammett acidity function) -1.0 to pH 4.0. Use HCl or ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
    
    
    
    for the highly acidic range.
  • Measurement:

    • Dilute stock into each buffer (final conc. ~50 µM).

    • Record UV-Vis spectra (200–400 nm).[1]

    • Identify the isosbestic point (confirming a two-state equilibrium).[1]

    • Track ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       absorbance changes.[1]
      
  • Calculation: Use the Henderson-Hasselbalch equation modified for spectrophotometry:

    
    
    Where 
    
    
    
    is absorbance at a specific pH,
    
    
    is absorbance of the fully protonated form, and
    
    
    is absorbance of the neutral form.[1]
Protocol: LC-MS pH Profiling (Cosolvent Method)

If solubility is an issue, LC-MS allows for lower concentrations.[1]

  • Mobile Phase: Run a gradient of buffers (pH 1.0 to 7.0) mixed with Acetonitrile.[1]

  • Detection: Monitor the

    
     signal.
    
  • Note: This method is less precise for determining the thermodynamic pKa but excellent for determining effective solubility boundaries.

Pharmaceutical Implications[3][4]

Solubility & Formulation
  • Challenge: At pH 7.4, the molecule is uncharged and likely crystalline with high lattice energy (due to

    
    -stacking of the flat quinolone rings).
    
  • Strategy:

    • Salt Formation: Salts (e.g., Hydrochloride, Mesylate) will hydrolyze rapidly in water to release the neutral free base unless maintained at very low pH.[1] They are likely unstable solids.

    • Solubilization: Use cosolvents (PEG400, Propylene Glycol) or cyclodextrins (HP-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -CD) to encapsulate the hydrophobic neutral core.[1]
      
Permeability
  • LogD Profile: The LogD will be constant (equal to LogP) from pH 3 to 14.[1]

  • Absorption: High passive permeability is expected in the intestine (pH 6–7) due to the lack of charge, provided the molecule can be kept in solution.

References

  • Heckendorn, R. (1987).[1] Tautomerism of 4-Quinolones and Related Compounds. Helvetica Chimica Acta, 70(8), 1955-1962.[1] Link[1]

  • Albert, A., & Goldacre, R. (1944).[1] Basicities of the Aminoquinolines: Comparison with the Aminoacridines and Aminopyridines. Nature, 153, 467–469. Link[1]

  • PubChem. (2024).[2] Compound Summary: 1-Methyl-4-quinolone (Echinopsine).[1][3][4] National Library of Medicine. Link[1]

  • Kovačević, B., et al. (2014).[1] Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization. Journal of the American Society for Mass Spectrometry, 25(11), 1974-1986.[1] Link

  • Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

Sources

Technical Guide: UV-Vis Absorption Spectra Analysis of 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic analysis of 7-Bromo-1-methylquinolin-4(1H)-one. It synthesizes theoretical chemical principles with practical, field-proven experimental protocols.

Executive Summary

Compound: 7-Bromo-1-methylquinolin-4(1H)-one CAS: 1616473-25-6 Molecular Formula:


Molecular Weight:  238.08  g/mol [1][2]

This guide provides a rigorous methodology for the ultraviolet-visible (UV-Vis) characterization of 7-Bromo-1-methylquinolin-4(1H)-one. As a halogenated quinolone derivative, this molecule exhibits distinct electronic transitions governed by its bicyclic aromatic core, the conjugated carbonyl system, and the auxochromic effects of the 7-bromo substituent. Accurate spectral analysis is critical for assessing purity during synthesis, determining concentration in pharmacokinetic (PK) studies, and evaluating electronic properties for potential medicinal chemistry applications (e.g., antimicrobial or anticancer scaffolds).

Molecular Architecture & Chromophoric Theory

To interpret the spectrum, one must first understand the electronic origins of the absorption bands. The UV-Vis profile is not random; it is a fingerprint of the molecular orbitals.

Structural Contributors to Absorption

The absorption spectrum is defined by two primary electronic transitions within the 200–400 nm range:

  • The Quinolin-4-one Core (Chromophore):

    • The fused benzene and pyridinone rings create a rigid, planar conjugated

      
      -system.
      
    • 
       Transitions:  High-energy, high-intensity bands (typically 220–260 nm) resulting from the aromatic delocalization.
      
    • 
       Transitions:  Lower-energy, lower-intensity bands (typically 310–350 nm) arising from the lone pair electrons on the carbonyl oxygen and the heterocyclic nitrogen.
      
  • 7-Bromo Substituent (Auxochrome):

    • The bromine atom possesses lone pair electrons that interact with the aromatic

      
      -system via the mesomeric effect (+M).
      
    • Bathochromic Shift (Red Shift): This interaction lowers the energy gap between the HOMO and LUMO, shifting absorption maxima (

      
      ) to longer wavelengths compared to the unsubstituted quinolone.
      
    • Hyperchromic Effect: Often increases the molar absorptivity (

      
      ) due to increased transition probability.
      
  • 1-Methyl Group:

    • Locks the molecule in the quinolone tautomer, preventing the formation of the quinolinol (enol) form. This ensures spectral stability across different pH ranges, unlike N-unsubstituted analogues.

Theoretical Resonance Pathway

The following diagram illustrates the electronic conjugation flow that dictates the absorption characteristics.

ResonanceFlow cluster_transitions Resulting Electronic Transitions Br 7-Bromo Lone Pair (n-electrons) Ring Aromatic Pi-System Br->Ring +M Effect (Donation) Carbonyl Carbonyl (C=O) Acceptor Ring->Carbonyl Conjugation Path PiPi π → π* (High Intensity, UV) Ring->PiPi NPi n → π* (Low Intensity, Near-Vis) Carbonyl->NPi Methyl N-Methyl (Steric Lock) Methyl->Ring Inductive (+I) Stabilization

Caption: Electronic conjugation pathway showing the donor-acceptor relationship between the 7-Br auxochrome and the carbonyl core.

Experimental Protocol: Spectral Acquisition

Objective: Obtain a reproducible, high-resolution absorption spectrum to determine


 and Molar Extinction Coefficient (

).
Materials & Reagents[3]
  • Analyte: 7-Bromo-1-methylquinolin-4(1H)-one (>98% purity).

  • Solvent A (Standard): Methanol (HPLC Grade) – Recommended for general characterization.

  • Solvent B (Aprotic): Acetonitrile (HPLC Grade) – Used to investigate solvatochromic effects.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length), matched pair.

Step-by-Step Methodology
Step 1: Stock Solution Preparation[3][4][5]
  • Weigh approximately 2.4 mg of 7-Bromo-1-methylquinolin-4(1H)-one.

  • Dissolve in 10.0 mL of Methanol in a volumetric flask.

    • Note: If solubility is slow, sonicate for 5 minutes. The 1-methyl group improves solubility in organic solvents compared to NH-quinolones.

  • Concentration:

    
     M (1 mM).
    
Step 2: Working Dilutions (Linearity Check)

Prepare a series of dilutions to ensure the absorbance falls within the linear dynamic range of the instrument (0.1 – 1.0 AU).

Dilution IDVolume of Stock (µL)Final Vol (mL)Final Conc (µM)
STD-1 1001010
STD-2 2001020
STD-3 4001040
STD-4 6001060
STD-5 8001080
Step 3: Instrumental Parameters
  • Scan Range: 200 nm – 500 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min) for high resolution.

  • Bandwidth: 1.0 nm or 2.0 nm.

  • Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes before measurement.

Step 4: Acquisition & Validation
  • Place the blank solvent in the reference holder.

  • Measure STD-3 (40 µM) first.

  • Check Absorbance at expected

    
     (~230-250 nm and ~320-340 nm).
    
  • Self-Validating Check: If Abs > 1.5, dilute further. If Abs < 0.1, use a higher concentration standard.

Spectral Analysis & Interpretation

Based on structural analogues (such as 7-bromo-4-quinolinol and N-methyl-4-quinolone) and theoretical modeling, the expected spectral features are defined below.

Expected Spectral Bands[7]
Band TypeWavelength Range (

)
Intensity (

)
Electronic OriginStructural Cause
E-Band (Ethylenic) 225 – 245 nmHigh (

)

Aromatic ring system transitions.
B-Band (Benzenoid) 255 – 275 nmMedium

Secondary aromatic band, often fine structure.
K-Band (Conjugated) 320 – 345 nmMedium/High

/ CT
Conjugation between the benzene ring, Br, and C=O.
R-Band (Radical-like) > 350 nm (Tail)Low (

)

Lone pair on Carbonyl Oxygen to

orbital.

Note: The 7-Bromo substitution typically causes a 5–15 nm red shift (bathochromic) compared to the unsubstituted 1-methylquinolin-4-one.

Solvatochromism
  • Methanol (Polar Protic): May cause a slight blue shift (hypsochromic) of the

    
     band due to hydrogen bonding stabilizing the ground state lone pairs of the carbonyl oxygen.
    
  • Acetonitrile (Polar Aprotic): Often reveals the vibrational fine structure of the bands more clearly and may show a slight red shift of the

    
     band compared to methanol.
    
Calculation of Molar Absorptivity ( )

Use the Beer-Lambert Law for the linearity validation:



Where:
  • 
     = Absorbance (at 
    
    
    
    )[3][4]
  • 
     = Concentration (M)[4]
    
  • 
     = Path length (1 cm)
    

Plot


 vs. 

. The slope of the linear regression line is

. A correlation coefficient (

) of

confirms assay validity.

Workflow Visualization

The following diagram outlines the complete analytical workflow, from sample prep to data validation.

Workflow Start Start: 7-Bromo-1-methylquinolin-4(1H)-one Solubility Dissolve in MeOH (1 mM Stock) Sonicate if necessary Start->Solubility Dilution Prepare Serial Dilutions (10 - 80 µM) Solubility->Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Scan Scan 200-500 nm (Double Beam Mode) Baseline->Scan Check Check Absorbance Range (0.1 < A < 1.0) Scan->Check Check->Dilution Abs > 1.0 (Dilute) Calc Calculate Molar Absorptivity (ε) Plot Beer's Law Check->Calc Abs OK Report Final Spectral Report (λmax, ε, Purity) Calc->Report

Caption: Operational workflow for the UV-Vis spectrophotometric analysis of quinolone derivatives.

References

  • PubChem. (n.d.).[1][6] 7-Bromo-1-methylquinolin-4(1H)-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. Retrieved from [Link]

Sources

Methodological (techniques)

Application Note: Precision N-Methylation of 7-Bromo-4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the regioselective N-methylation of 7-bromo-4-hydroxyquinoline. The 4-hydroxyquinoline scaffold presents a classic tautomeric challenge in organic synthesis, existing in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. Alkylation can occur at the oxygen (O-methylation) or the nitrogen (N-methylation).

While O-methylation is often the kinetically favored pathway under neutral or specific Lewis acid conditions, this guide focuses on thermodynamic control to maximize the yield of the N-methylated pharmacophore, 7-bromo-1-methylquinolin-4(1H)-one . This intermediate is critical in the development of quinolone antibiotics and novel antitumor agents.

Mechanistic Insight & Regiocontrol

The Tautomeric Challenge

The substrate, 7-bromo-4-hydroxyquinoline, is an ambident nucleophile.

  • Lactim Form (Enol): Favors O-alkylation (formation of 7-bromo-4-methoxyquinoline).

  • Lactam Form (Keto): Favors N-alkylation (formation of 7-bromo-1-methylquinolin-4(1H)-one).

According to Hard-Soft Acid-Base (HSAB) theory :

  • The Oxygen atom is a "hard" nucleophile and reacts rapidly with "hard" electrophiles or under kinetic control.

  • The Nitrogen atom is a "softer" nucleophile. However, the N-alkylated product (the quinolone) preserves the aromaticity of the benzene ring while establishing a stable vinylogous amide system. This makes the N-isomer the thermodynamic product .

Strategy for N-Selectivity

To drive the reaction toward N-methylation, we utilize:

  • Polar Aprotic Solvent (DMF): Enhances the nucleophilicity of the nitrogen anion and stabilizes the transition state.

  • Base Selection (K₂CO₃): A mild base sufficient to deprotonate the substrate (pKa ~11) without promoting rapid kinetic O-attack often seen with silver salts.

  • Thermal Energy: Heating the reaction (typically 60–80°C) overcomes the activation energy barrier for N-alkylation and ensures thermodynamic equilibration.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
7-Bromo-4-hydroxyquinoline 224.061.0Substrate
Iodomethane (MeI) 141.941.5Electrophile (Toxic)
Potassium Carbonate (K₂CO₃) 138.212.0Base
N,N-Dimethylformamide (DMF) -10 volSolvent (Anhydrous)
Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Charge a dry round-bottom flask with 7-Bromo-4-hydroxyquinoline (1.0 eq).

  • Add anhydrous DMF (10 mL per gram of substrate).

  • Add K₂CO₃ (2.0 eq) in a single portion.

  • Stir the suspension at Room Temperature (RT) for 30 minutes.

    • Note: The solution may change color (often yellow/orange) as the anion is formed.

Step 2: Methylation

  • Cool the mixture slightly to 0–5°C using an ice bath (optional but recommended to control exotherm).

  • Add Iodomethane (1.5 eq) dropwise via syringe.

    • Safety: MeI is a volatile alkylating agent. Perform in a fume hood.

  • Remove the ice bath and allow the reaction to warm to RT.

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 95:5) or HPLC.[3] The N-methyl product typically is more polar (lower Rf) than the O-methyl byproduct.

Step 3: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Pour the reaction mixture slowly into Ice-Water (50 mL per gram of substrate) with vigorous stirring.

    • Observation: The product should precipitate as a solid.[4]

  • Stir for 30 minutes to ensure complete precipitation and dissolution of inorganic salts.

  • Filter the solid using a Büchner funnel.[1]

  • Wash the filter cake with copious water (to remove DMF/salts) and then with cold Hexane (to remove traces of O-methyl impurity).

Step 4: Purification

  • Dry the solid in a vacuum oven at 50°C.

  • Recrystallization: If purity is <95%, recrystallize from Ethanol or Acetonitrile .

    • N-methyl quinolones typically have high melting points (>200°C) and crystallize well, whereas O-methyl isomers are more soluble in organic solvents.

Characterization & Quality Control

Distinguishing the N-methyl isomer from the O-methyl isomer is critical.

NMR Spectroscopy (Diagnostic Signals)
FeatureN-Methyl Isomer (Target) O-Methyl Isomer (Impurity)
¹H NMR: Methyl Group Singlet, δ 3.8 – 4.0 ppm (N-Me)Singlet, δ 4.0 – 4.2 ppm (O-Me)
¹H NMR: H-2 Proton Distinct singlet, δ ~8.0 ppmPart of aromatic system, δ ~8.6 ppm
¹³C NMR: Carbonyl (C-4) ~176–178 ppm (C=O) Missing (C-O-C shifts ~160 ppm)

Interpretation: The presence of a carbonyl carbon signal around 177 ppm in the ¹³C NMR is the definitive proof of N-alkylation.

HPLC Analysis[3]
  • Column: C18 Reverse Phase

  • Mobile Phase: Water/Acetonitrile (0.1% TFA)[3]

  • Elution Order: The more polar N-methyl quinolone (Lactam) typically elutes before the less polar O-methyl ether (Lactim).

Visualizing the Pathway

The following diagram illustrates the competing pathways and the thermodynamic drive toward the target molecule.

MethylationPathway Substrate 7-Bromo-4-hydroxyquinoline (Tautomeric Mix) Anion Delocalized Anion Substrate->Anion K2CO3 / DMF Deprotonation N_Product TARGET: N-Methylation (7-Bromo-1-methylquinolin-4-one) Thermodynamic Product Anion->N_Product Thermodynamic Control (60°C / Soft Nucleophile) O_Product IMPURITY: O-Methylation (7-Bromo-4-methoxyquinoline) Kinetic Product Anion->O_Product Kinetic Control (Low Temp / Hard Electrophile) O_Product->N_Product Thermal Rearrangement (Possible at High T)

Caption: Reaction pathway showing the divergence between Kinetic (O-alkylation) and Thermodynamic (N-alkylation) products.

References

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (Regioselectivity discussion). [Link]

  • PubChem. 7-Bromo-1-methylquinolin-4(1H)-one Compound Summary. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of 7-Aminoquinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 7-Aminoquinolones and the Power of C-N Cross-Coupling

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Specifically, the 7-aminoquinolone motif is a critical pharmacophore found in compounds targeting protein-tyrosine kinases and other key biological targets.[1] The synthesis of these C-N bond-containing structures has historically been a challenge, often requiring harsh conditions or suffering from limited substrate scope and functional group tolerance.[2]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, providing a versatile and highly efficient method for coupling aryl halides with a vast array of amines.[2][3] This reaction has become an indispensable tool in both academic and industrial research, enabling the rapid synthesis of complex amine derivatives and facilitating the exploration of chemical space in drug discovery programs.[4][5] For halo-quinolone substrates, which can be challenging due to potential catalyst inhibition by the heterocyclic nitrogen, the Buchwald-Hartwig amination offers a robust and reliable pathway to the desired 7-aminoquinolone products.[6]

This guide provides a comprehensive overview of the key principles, field-proven protocols, and troubleshooting strategies for the successful application of the Buchwald-Hartwig amination to 7-bromoquinolone derivatives.

Reaction Principles and Mechanism

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine, catalyzed by a palladium complex.[7] The reaction proceeds through a catalytic cycle that involves a Pd(0)/Pd(II) interchange.

The currently accepted mechanism involves several key steps:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the 7-bromoquinolone, forming a Pd(II) complex.[8] This is often the rate-determining step.[9]

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][10]

  • Reductive Elimination : The final step is the reductive elimination of the 7-aminoquinolone product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oa_complex [L₂Pdᴵᴵ(Ar)(Br)] pd0->oa_complex Oxidative Addition amine_complex [L₂Pdᴵᴵ(Ar)(H₂NR)]⁺ Br⁻ oa_complex->amine_complex Amine Coordination amido_complex [L₂Pdᴵᴵ(Ar)(HNR)] amine_complex->amido_complex Deprotonation (-HBr) amido_complex->pd0 Reductive Elimination product 7-AminoquinoIone (Ar-NHR) amido_complex->product arbr 7-Bromoquinolone (Ar-Br) arbr->oa_complex amine Amine (RNH₂) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Scientist's Guide to Reagent Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.[10]

1. Palladium Precursor: The active catalyst is a Pd(0) species, but more air-stable Pd(II) precatalysts like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used.[11] These are reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) complexes or specialized precatalysts (e.g., G3 or G4 palladacycles) that offer improved stability and reliability are also excellent choices.[12]

2. Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[2] For electron-rich N-heterocyclic substrates like quinolines, which can poison the catalyst, bulky, electron-rich phosphine ligands are essential.[6] These ligands create a sterically hindered environment around the palladium center, preventing coordination of the quinoline nitrogen while promoting the desired catalytic cycle.[6]

  • First-generation ligands (e.g., P(o-tolyl)₃) have been largely superseded.

  • Bidentate phosphine ligands like BINAP and DPPF were a significant advancement, improving reliability.[2][8]

  • Sterically hindered alkyl- and biarylphosphine ligands represent the state-of-the-art. Ligands developed by the Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Hartwig (e.g., Josiphos) groups are remarkably active, enabling the coupling of a wide range of substrates under milder conditions.[2][13] For 7-bromoquinolone derivatives, starting with a ligand like XPhos or RuPhos is a robust choice.[13]

3. Base: A base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[8] The choice of base is critical and depends on the functional group tolerance of the substrates.

  • Strong, non-nucleophilic bases are most common. Sodium tert-butoxide (NaOtBu) is a workhorse for this reaction due to its high basicity and efficacy.[10]

  • Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups (e.g., esters), though they may require higher reaction temperatures or longer reaction times.[7][14]

4. Solvent: The solvent must be anhydrous and aprotic to prevent catalyst deactivation.[6] It also plays a role in solubilizing the reagents and stabilizing intermediates in the catalytic cycle.[10]

  • Aromatic hydrocarbons like toluene are very commonly used and effective.[10][15]

  • Ethers such as 1,4-dioxane or tetrahydrofuran (THF) are also frequently employed and can be beneficial for substrate solubility.[6][10]

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting points for optimizing the Buchwald-Hartwig amination of 7-bromoquinolone derivatives. Optimization may be required for specific substrate combinations.

ParameterRecommended Reagents & ConditionsRationale & Field Notes
Aryl Halide 7-Bromoquinolone derivativeBromo derivatives offer a good balance of reactivity and stability. Aryl chlorides are less reactive, while iodides can sometimes cause catalyst inhibition.[14]
Amine Primary or Secondary Aliphatic/Aromatic AmineA wide range of amines can be used. Stoichiometry is typically 1.1-1.5 equivalents relative to the aryl halide.[11]
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, effective, and commercially available precatalysts.[11]
Ligand XPhos, RuPhos, or BrettPhos (1.1-1.2 eq. relative to Pd)Bulky biarylphosphine ligands are crucial for preventing catalyst poisoning by the quinoline nitrogen and promoting high catalytic turnover.[6][13]
Base NaOtBu (1.5-2.0 eq.)A strong, effective base for a wide range of amines. For base-sensitive substrates, consider screening K₃PO₄ or Cs₂CO₃.[10][11]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Standard, effective solvents. Ensure they are properly dried and degassed to prevent catalyst deactivation.[6]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[6]
Reaction Time 4-24 hoursProgress should be monitored by an appropriate analytical method such as TLC, LC-MS, or GC-MS.[6]

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as the catalyst system is sensitive to air and moisture.[6] All reagents and solvents should be anhydrous. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Amination of 7-Bromo-2-methylquinolone with Morpholine

This protocol provides a general procedure for a standard coupling reaction.

Materials:

  • 7-Bromo-2-methylquinolone

  • Morpholine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line setup

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 7-bromo-2-methylquinolone (1.0 eq.), Pd₂(dba)₃ (0.01 eq., 1 mol%), XPhos (0.022 eq., 2.2 mol%), and sodium tert-butoxide (1.5 eq.).

  • Inert Atmosphere: Seal the reaction vessel, and if not in a glovebox, evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[16]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.1 M solution based on the aryl halide) followed by morpholine (1.2 eq.) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS until the starting material is consumed.[16]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[17]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-7-(morpholino)quinoline.[16]

Protocol 2: Amination of 7-Bromoquinolone using an Ammonia Equivalent

This protocol utilizes lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate to install a primary amino group, a transformation that can be challenging with ammonia gas itself.[1]

Materials:

  • 7-Bromoquinolone

  • Pd₂(dba)₃

  • BINAP (racemic or a single enantiomer)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, as a solution in THF)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add 7-bromoquinolone (1.0 eq.), Pd₂(dba)₃ (0.015 eq., 1.5 mol%), and BINAP (0.033 eq., 3.3 mol%) to an oven-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Base/Amine Source Addition: Add LiHMDS (1.5 eq., typically as a 1.0 M solution in THF) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Workup and Deprotection:

    • Cool the reaction to room temperature.

    • The intermediate is the N-silylated amine. To deprotect, carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to complete the hydrolysis of the silyl groups.

    • Basify the aqueous solution with aqueous NaOH or NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield 7-aminoquinoline.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table addresses common issues.[6][12][19][20]

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation (air/moisture).2. Catalyst poisoning by quinoline nitrogen.3. Insufficient temperature.4. Inactive reagents.1. Ensure all reagents are anhydrous and the system is rigorously inert. Degas the solvent.2. Switch to a bulkier ligand (e.g., from BINAP to XPhos or RuPhos). Increase ligand:Pd ratio slightly.3. Increase reaction temperature in 10 °C increments.4. Use freshly opened or purified reagents.
Formation of Palladium Black Catalyst decomposition. The Pd(0) has aggregated and precipitated out of the catalytic cycle.1. Lower the reaction temperature and increase the reaction time.2. Ensure the ligand:Pd ratio is sufficient (at least 2:1 for monodentate ligands).3. Screen different ligands; some provide better stability to the catalytic complex.
Side Product Formation (e.g., Hydrodehalogenation) The aryl halide is reduced instead of coupled. This can be a competing pathway, especially if moisture is present or with certain bases.1. Rigorously dry all reagents and solvents.2. Screen alternative bases (e.g., switch from NaOtBu to K₃PO₄).3. Lower the reaction temperature.
Incomplete Reaction (Stalls) 1. Catalyst has died over the course of the reaction.2. Reagent insolubility.1. Add an additional portion of catalyst and ligand to the reaction mixture.2. Try a different solvent system (e.g., switch from toluene to dioxane) or a co-solvent to improve solubility.[6]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • PubMed Central. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]

  • PubMed Central. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • ResearchGate. Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • DSpace@MIT. Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ChemSpider Synthetic Pages. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

  • RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ScienceOpen. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. [Link]

  • DSpace@MIT. Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed Central. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. [Link]

  • ResearchGate. Synthesis of 7‐Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells | Request PDF. [Link]

Sources

C-H activation techniques involving 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-H Activation Techniques Involving 7-Bromo-1-methylquinolin-4(1H)-one

Part 1: Executive Summary & Strategic Overview

The scaffold 7-Bromo-1-methylquinolin-4(1H)-one represents a "privileged structure" in medicinal chemistry, combining the pharmacophore of 4-quinolones (antibacterial, anticancer) with a versatile halogen handle at the C7 position.

In the context of C-H activation, this molecule presents a dual utility that researchers must distinguish:

  • As an Electrophilic Coupling Partner: Utilizing the C7-Br bond to trigger the C-H activation of other arenes (Direct Arylation). This is the most robust pathway, avoiding the need for pre-metallated coupling partners (e.g., boronic acids).

  • As a Substrate for Core Functionalization: Directly activating the C-H bonds at the C2 or C3 positions of the quinolone ring itself, while preserving or utilizing the C7-bromide.

This guide details protocols for both strategies, prioritizing the Concerted Metalation-Deprotonation (CMD) pathway which governs the high regioselectivity observed in these systems.

Part 2: Technical Modules & Protocols

Module A: C7-Directed C-H Arylation of Heteroarenes

Strategy: Using 7-Bromo-1-methylquinolin-4(1H)-one as the electrophile to functionalize simple azoles.

This protocol replaces traditional Suzuki-Miyaura coupling. Instead of requiring a boronic acid derivative of the partner, it directly couples the quinolone bromide with a heteroarene (e.g., benzothiazole, oxazole) via Pd-catalyzed C-H bond cleavage.

Mechanism of Action (CMD Pathway): The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step is the CMD, where a carbonate or pivalate base assists the palladium in deprotonating the heteroarene C-H bond, forming a Pd-C bond without requiring a pre-functionalized metal species.

Experimental Protocol: Direct C2-Arylation of Benzothiazole

Reagents:

  • Substrate: 7-Bromo-1-methylquinolin-4(1H)-one (1.0 equiv)

  • Coupling Partner: Benzothiazole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or PCy₃

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: Pivalic acid (30 mol%) in DMA (Dimethylacetamide) [0.2 M]

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 7-Bromo-1-methylquinolin-4(1H)-one (1.0 mmol), Pd(OAc)₂ (11 mg), Ligand (29 mg), and Base (276 mg).

  • Addition: Add DMA (5 mL), Benzothiazole (1.5 mmol), and Pivalic acid (30 mg). Pivalic acid is crucial; it acts as a "proton shuttle" in the CMD transition state.

  • Reaction: Seal the tube and heat to 120°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (3x) and brine. Dry over Na₂SO₄.[3] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). 4-Quinolones are polar; ensure the column is flushed well.

Data Summary: Optimization Parameters

ParameterVariationOutcome
Base K₂CO₃High yield, standard choice.
Cs₂CO₃Better for sterically hindered partners.
Additive Pivalic Acid (PivOH)Essential. Increases yield by ~40% via CMD acceleration.
Solvent ToluenePoor solubility of quinolone; low yield.
DMA/DMFOptimal solubility and reaction rate.
Module B: Regioselective C2-H Alkenylation (Fujiwara-Moritani)

Strategy: Functionalizing the quinolone core while preserving the C7-Br handle.

Direct functionalization of the quinolone ring is challenging due to the electron-deficient nature of the pyridine moiety. However, the C2 position can be activated using an oxidative Pd(II) cycle.

Critical Constraint: The C7-Br bond is prone to oxidative addition by Pd(0). To preserve the bromine for later use, the reaction must maintain a high oxidation potential to keep Palladium in the Pd(II) state, or use a specific oxidant that rapidly reoxidizes Pd(0) before it reacts with the bromide.

Experimental Protocol: C2-Alkenylation with Ethyl Acrylate

Reagents:

  • Substrate: 7-Bromo-1-methylquinolin-4(1H)-one (0.5 mmol)

  • Alkene: Ethyl Acrylate (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1][2]

  • Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (2.0 equiv) under O₂ (1 atm)

  • Additive: PivOH (0.5 equiv)

  • Solvent: DMF/DMSO (9:1)

Step-by-Step Workflow:

  • Mixing: Combine the quinolone, Pd(OAc)₂, and Ag₂CO₃ in a pressure tube.

  • Solvent: Add the solvent mixture and Ethyl Acrylate.

  • Activation: Heat to 100°C for 18 hours.

  • Observation: The reaction mixture will turn dark (precipitation of Pd black indicates catalyst decomposition; if this happens too early, increase oxidant load).

  • Isolation: Filter through Celite. The product is likely a solid; trituration with diethyl ether can often remove unreacted alkene and catalyst residues before chromatography.

Part 3: Visualization & Mechanism

Pathway Analysis: The CMD Mechanism

The following diagram illustrates the catalytic cycle for Module A, highlighting the role of the carbonate/pivalate base in the critical C-H bond breaking step.

CMD_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Into C7-Br Bond) Pd0->OxAdd + 7-Br-Quinolone Complex_A Ar-Pd(II)-Br Intermediate OxAdd->Complex_A Ligand_Ex Ligand Exchange (Br replaced by PivO-) Complex_A->Ligand_Ex + PivOH/Base Complex_B Ar-Pd(II)-OPiv Ligand_Ex->Complex_B CMD_Step CMD Transition State (Rate Limiting) Complex_B->CMD_Step + Heteroarene (H-Ar') RedElim Reductive Elimination (C-C Bond Formation) CMD_Step->RedElim - PivOH RedElim->Pd0 Regeneration Product 7-Heteroaryl-Quinolone RedElim->Product

Caption: Catalytic cycle for the C7-directed arylation. The CMD step (yellow) utilizes pivalate to lower the energy barrier for C-H cleavage of the coupling partner.

Regioselectivity Map

Understanding the reactivity profile of 7-Bromo-1-methylquinolin-4(1H)-one is vital for designing orthogonal functionalizations.

Regioselectivity Core 7-Bromo-1-methylquinolin-4(1H)-one C2 C2 Position (Electrophilic C-H) Core->C2 Activated by Pd(II)/Oxidant (Alkenylation/Arylation) C3 C3 Position (Nucleophilic C-H) Core->C3 Activated by Electrophiles (Halogenation/Formylation) C7 C7-Bromine (Cross-Coupling Handle) Core->C7 Activated by Pd(0) (Suzuki/Direct Arylation) C8 C8 Position (Sterically Hindered) Core->C8 Requires Directing Group (e.g., N-Oxide)

Caption: Reactivity landscape of the substrate.[2][4][5] C7 is the primary handle for coupling; C2 requires oxidative conditions; C3 is nucleophilic.

Part 4: References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126.

  • Messaoudi, S., et al. (2011). "Palladium-Catalyzed Direct Arylation of 4-Quinolones." Organic Letters, 13(15), 3986–3989. (Note: Adapting general quinolone protocols to brominated scaffolds).

  • Segawa, Y., & Itami, K. (2012). "C–H Activation of Quinolines." Topics in Current Chemistry, 292, 123-145.

Sources

Title: Rapid and Efficient Synthesis of 7-Bromo-1-methylquinolin-4(1H)-one Analogs via Microwave-Assisted Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and antimalarial properties.[1][2][3] Functionalization of this core, such as through halogenation and N-alkylation, is a key strategy for modulating pharmacological profiles.[2][4][5] This application note provides a detailed, field-proven protocol for the synthesis of 7-Bromo-1-methylquinolin-4(1H)-one, a valuable intermediate for drug discovery. The methodology leverages Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the key high-temperature cyclization step of the Gould-Jacobs reaction.[6][7] Compared to conventional oil-bath heating, the microwave-assisted protocol reduces reaction times from hours to minutes, improves yields, and enhances product purity, aligning with the principles of green chemistry.[8][9][10] This guide is designed for researchers, scientists, and drug development professionals seeking an efficient and reproducible method for accessing this important class of heterocyclic compounds.

Introduction and Scientific Principles

The Significance of Quinolone Scaffolds

Quinolin-4(1H)-ones are azaheterocyclic compounds that have garnered immense interest in drug discovery.[1] Their planar structure allows for effective interaction with biological targets, and the core can be readily modified at various positions to optimize potency, selectivity, and pharmacokinetic properties.[2] The introduction of a bromine atom, as in the 7-bromo analog, can enhance binding affinity and modulate metabolic stability.[4] Furthermore, N-methylation, yielding the target 7-Bromo-1-methylquinolin-4(1H)-one, is a common derivatization that can improve cell permeability and alter the compound's biological activity.[5]

The Gould-Jacobs Reaction Mechanism

The classical pathway to the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[7] This process involves two primary stages:

  • Condensation: An aniline (e.g., 3-bromoaniline) undergoes a nucleophilic substitution reaction with an ethoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This initial step is usually conducted at moderate temperatures (100-130 °C) and results in the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[6]

  • Thermal Cyclization: The critical ring-closing step is a 6-electron electrocyclization that requires significant thermal energy, often demanding temperatures in excess of 250 °C.[6][11] This high activation energy barrier is where conventional heating methods become a bottleneck, requiring long reaction times in high-boiling solvents like diphenyl ether.

The Microwave Advantage in High-Temperature Synthesis

Conventional heating relies on conduction and convection, resulting in slow and uneven energy transfer. Microwave-Assisted Organic Synthesis (MAOS), conversely, utilizes dielectric heating.[10] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat instantaneously and volumetrically throughout the sample.[8][9] This leads to several key advantages:

  • Rapid Heating: Reaching high temperatures like 250-300 °C in seconds rather than minutes or hours.[12]

  • Reduced Reaction Times: The high-energy cyclization step can be completed in minutes.[11][13]

  • Improved Yields and Purity: The short exposure to high temperatures minimizes the formation of degradation byproducts.[10][12]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, making it a greener technology.[9][12]

The following workflow and mechanism diagrams illustrate the process.

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Isolation & Purification cluster_analysis Analysis A Combine 3-Bromoaniline and DEEM in MW Vial B Step 1: Condensation (Conventional or MW) A->B C Step 2: Cyclization (Microwave Irradiation) B->C High Temp (e.g., 250°C) D Step 3: N-Methylation C->D Base + MeI E Cooling & Precipitation D->E F Filtration E->F G Washing & Drying F->G H Recrystallization or Column Chromatography G->H I Characterization (NMR, MS, IR) H->I J J I->J Pure Product: 7-Bromo-1-methylquinolin-4(1H)-one

Caption: Experimental workflow for microwave-assisted synthesis.

G reactants 3-Bromoaniline + DEEM intermediate Anilidomethylenemalonate Intermediate reactants->intermediate Condensation (-EtOH) cyclized Ethyl 7-bromo-4-oxo-1,4- dihydroquinoline-3-carboxylate intermediate->cyclized 6π Electrocyclization (Microwave, >250°C) final_core 7-Bromoquinolin-4(1H)-one cyclized->final_core Saponification & Decarboxylation (Often in situ) final_product 7-Bromo-1-methyl- quinolin-4(1H)-one final_core->final_product N-Methylation (Base, MeI)

Caption: Simplified Gould-Jacobs reaction mechanism.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • 3-Bromoaniline (CAS: 591-19-5)

    • Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8)

    • Diphenyl ether (CAS: 101-84-8) (Optional, can improve heating)

    • Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

    • Methyl iodide (MeI) (CAS: 74-88-4)

    • Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

    • Ethanol, Acetonitrile, Ethyl Acetate, Hexane (Reagent Grade)

  • Equipment:

    • Dedicated Microwave Synthesizer (e.g., Biotage® Initiator+, CEM Discover)

    • Microwave reaction vials (2-5 mL or 10-20 mL) with caps

    • Magnetic stir bars

    • Standard laboratory glassware

    • Filtration apparatus (Büchner funnel)

    • Rotary evaporator

    • Analytical balance

    • TLC plates (silica gel 60 F₂₅₄)

Protocol 1: Microwave-Assisted Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylate

This protocol details the crucial condensation and cyclization steps accelerated by microwave irradiation.

  • Reaction Setup: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromoaniline (1.0 mmol, 172 mg) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol, 0.61 mL).[11]

    • Expert Insight: Using an excess of DEEM serves as both a reactant and a high-boiling solvent, facilitating efficient energy absorption from the microwaves.

  • Microwave Irradiation: Seal the vial securely and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 250 °C for 15-20 minutes . Monitor the internal pressure, which may reach up to 20-25 bar.

    • Causality: This high temperature is essential to overcome the activation energy for the intramolecular cyclization. The microwave allows this temperature to be reached and maintained precisely, which is difficult and slow with conventional heating.[6][11]

  • Isolation and Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. A solid precipitate of the product should form.

  • Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile (2 x 3 mL) or ethanol to remove unreacted DEEM and any soluble impurities.

  • Drying and Analysis: Dry the resulting white to pale-yellow solid under vacuum. The product, ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, is typically of high purity (>95%) and often does not require further purification for the next step. Characterize using ¹H NMR and MS.

Protocol 2: N-Methylation to Yield 7-Bromo-1-methylquinolin-4(1H)-one

This protocol describes the final methylation step. Note: The carboxylate at the 3-position is often lost via decarboxylation during the high-temperature cyclization or subsequent work-up. If it remains, it will also be lost during this step under basic conditions.

  • Reaction Setup: In a round-bottom flask, suspend the 7-bromoquinolin-4(1H)-one intermediate (1.0 mmol, approx. 224 mg) and anhydrous potassium carbonate (1.5 mmol, 207 mg) in anhydrous DMF (10 mL).

    • Expert Insight: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, and K₂CO₃ is a suitable base for deprotonating the quinolone nitrogen without hydrolyzing other functional groups.

  • Methylation: Add methyl iodide (1.2 mmol, 0.075 mL) to the suspension. Stir the reaction mixture at room temperature.[5]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 3-6 hours. Gentle heating to 40-50 °C can accelerate the process.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL). A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield pure 7-Bromo-1-methylquinolin-4(1H)-one.[5]

Data Summary and Expected Results

The primary advantage of the microwave-assisted protocol is the dramatic improvement in reaction efficiency for the rate-limiting cyclization step.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Vessel Round-bottom flask with reflux condenserSealed microwave vialN/A
Solvent Diphenyl etherExcess DEEM (solvent-free)[11][14]
Temperature ~250 °C250 °C[11]
Reaction Time 2 - 8 hours15 - 20 minutes [11][15]
Typical Yield 40 - 65%75 - 90% [11][16]
Work-up Complex, high-boiling solvent removalSimple precipitation and filtration[6]
Purity Moderate, often requires chromatographyHigh, often pure after filtration[10][12]

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Cyclization.

Trustworthiness and Self-Validation

To ensure the successful synthesis and identity of the final compound, the following validation steps are critical:

  • TLC Monitoring: Use TLC at each stage to confirm the consumption of starting materials and the formation of the product. The N-methylated product will be less polar than its precursor.

  • Spectroscopic Characterization:

    • ¹H NMR: Confirm the structure by analyzing the chemical shifts and coupling constants of the aromatic protons. The appearance of a singlet around 3.5-4.0 ppm will confirm the N-methyl group.

    • Mass Spectrometry (MS): Verify the molecular weight of the final product (C₁₀H₈BrNO, MW: 238.08 g/mol ).[17]

  • Melting Point: Compare the melting point of the purified product with literature values.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 7-Bromo-1-methylquinolin-4(1H)-one. By employing microwave irradiation for the thermally demanding Gould-Jacobs cyclization, this method provides a superior alternative to traditional heating, offering significant reductions in reaction time, increased product yields, and operational simplicity. This protocol empowers researchers in medicinal chemistry and drug development to rapidly access key quinolone intermediates, thereby accelerating the discovery of novel therapeutic agents.

References

  • Microwave-assisted one-pot synthesis of polycyclic 4-quinolone derivatives. (n.d.). Research Trends. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). TechRxiv. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. Available at: [Link]

  • Microwave assisted organic synthesis. (n.d.). Slideshare. Available at: [Link]

  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. (n.d.). Journal of Chemical Research. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Advances. Available at: [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2023, September 21). RSC Publishing. Available at: [Link]

  • Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. (2025, December 10). ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. Available at: [Link]

  • Microwave-Assisted Gould-Jacobs Cyclization. (2015, April 27). Scribd. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Bentham Science. Available at: [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020, December 1). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.). ResearchGate. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Available at: [Link]

  • Microwave assisted synthesis of 4‐quinolones. (n.d.). ResearchGate. Available at: [Link]

  • 7-Bromo-1-methylquinolin-4(1H)-one. (n.d.). PubChem. Available at: [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021, October 18). PMC. Available at: [Link]

Sources

Application (practical Use)

Application Note & Protocols: Strategic Synthesis of Antitumor Quinolone Derivatives from 7-Bromo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C-7 Position in Quinolone-Based Antitumor Agents

The quinolone scaffold is a cornerstone in medicinal chemistry, originally celebrated for its antibacterial properties but now recognized as a "privileged structure" for its vast therapeutic potential, including significant applications in oncology.[1] Quinolone derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of topoisomerases, protein kinases (including EGFR and VEGFR), and phosphoinositide 3-kinases (PI3K), which are all critical pathways in cancer cell proliferation and survival.[2][3][4]

Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the substituent at the C-7 position of the quinolone ring is a critical determinant of biological activity and target specificity.[5][6][7] This position provides a vector for introducing diverse chemical moieties that can form key interactions with biological targets, enhance pharmacokinetic properties, and modulate the overall efficacy of the compound.

The 7-bromo-quinolone derivative serves as an exceptionally versatile and strategic precursor in this context. The carbon-bromine bond is a prime handle for modern palladium-catalyzed cross-coupling reactions, enabling the efficient and modular synthesis of a vast library of C-7 substituted analogs. This guide provides an in-depth exploration of two paramount synthetic strategies—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—transforming simple 7-bromoquinolones into novel and potent antitumor candidates.

Core Synthetic Strategies: Palladium-Catalyzed Functionalization

The transformation of the 7-bromoquinolone core into a diverse library of derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, relatively mild reaction conditions, and broad substrate scope, making them ideal for complex molecule synthesis in drug discovery.[8][9]

G cluster_0 Starting Material cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Derivative Classes cluster_3 Evaluation Precursor 7-Bromoquinolone Core Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Precursor->Suzuki + Arylboronic Acid/Ester Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Precursor->Buchwald + Amine/Amide Aryl 7-Aryl/Heteroaryl Quinolones Suzuki->Aryl Amino 7-Amino/Amido/Heterocyclic Quinolones Buchwald->Amino Screening Antitumor Activity Screening Aryl->Screening Amino->Screening

Caption: General workflow for diversifying 7-bromoquinolone precursors.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful reaction for forming carbon-carbon bonds between the 7-position of the quinolone and various aryl or heteroaryl groups.[10] This is particularly valuable for synthesizing derivatives that can mimic the binding of ATP in kinase active sites or engage in π-stacking interactions with target proteins.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 7-bromoquinolone, forming a Pd(II) complex.

  • Transmetalation: An arylboronic acid (or ester), activated by a base, transfers its aryl group to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid without degrading the quinolone core.[13]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R L₂Pd(II)(Aryl)(R') Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product 7-Aryl-quinolone (Aryl-R') RedElim->Product ArylBr 7-Bromoquinolone (Aryl-Br) ArylBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing substituents at the C-7 position often leads to enhanced potency and improved pharmacokinetic profiles, particularly regarding solubility and cell permeability.[14] The Buchwald-Hartwig amination is the premier method for forging these critical C-N bonds, accommodating a wide array of primary and secondary amines, amides, and N-heterocycles.[9][15]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, but the specifics of the cycle are tailored for C-N bond formation.[9]

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the 7-bromoquinolone. The choice of phosphine ligand (e.g., BINAP, XPhos) is critical here; bulky, electron-rich ligands promote this step and stabilize the resulting complex.[16]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L₂Pd(II)(Aryl)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product 7-Amino-quinolone (Aryl-NR'R'') RedElim->Product ArylBr 7-Bromoquinolone (Aryl-Br) ArylBr->OxAdd Amine HNR'R'' + Base Amine->AmineCoord

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere (e.g., Argon or Nitrogen) where specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 7-Bromoquinolone Derivative

This protocol describes a general method for coupling an arylboronic acid with a 7-bromoquinolone precursor.[8][12]

Materials & Reagents:

  • 7-Bromoquinolone derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or Toluene/water 10:1)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial, add the 7-bromoquinolone (1.0 equiv), arylboronic acid (1.2 equiv), base (2.5 equiv), and palladium catalyst (0.03 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1.0 mmol scale reaction) via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure 7-arylquinolone product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 7-Bromoquinolone Derivative

This protocol outlines a general method for coupling various amines with a 7-bromoquinolone precursor.[16][17]

Materials & Reagents:

  • 7-Bromoquinolone derivative (1.0 mmol, 1.0 equiv)

  • Amine or Amine-HCl salt (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.02 equiv) and the phosphine ligand (0.04 equiv) to an oven-dried Schlenk flask. Add the anhydrous solvent (e.g., Toluene, 5 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: To the catalyst mixture, add the 7-bromoquinolone (1.0 equiv), the amine (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: If not in a glovebox, ensure the flask is sealed and under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the target temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) to afford the pure 7-aminoquinolone derivative.

Data Presentation & Compound Characterization

The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization. This self-validating step is essential for scientific integrity.[18]

Table 1: Representative Reaction Conditions and Yields
EntryCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100888-98
3MorpholinePd₂(dba)₃ / BINAPCs₂CO₃Toluene1101875-85
4AnilinePd(OAc)₂ / XantphosNaOt-BuDioxane1001670-90

Yields are representative and can vary based on the specific quinolone core and coupling partner.

Protocol 3: Standard Characterization Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The spectrum should confirm the presence of protons from both the quinolone core and the newly introduced substituent. The disappearance of the proton signal in the aromatic region corresponding to the C-7 position of the precursor and the appearance of new signals confirms the reaction.[19][20]

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the correct number of carbon signals for the proposed structure. The chemical shift of the C-7 carbon will change significantly from the bromo-precursor to the final product.[20][21]

  • Mass Spectrometry (MS):

    • Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to determine the exact mass of the compound. The observed m/z value should match the calculated molecular weight for the desired product's molecular formula, typically within a 5 ppm error margin.[22]

  • Purity Analysis:

    • Use High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector to assess the purity of the final compound. For drug development purposes, purity should typically be >95%.

Conclusion

The functionalization of 7-bromoquinolone precursors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions represents a robust, efficient, and highly modular approach for the synthesis of novel antitumor agents. These protocols provide a foundational framework for researchers to generate diverse libraries of C-7 substituted quinolones. By systematically altering the aryl, heteroaryl, or nitrogen-containing substituents at this key position, scientists can fine-tune the biological activity, selectivity, and drug-like properties of these compounds, accelerating the discovery of next-generation cancer therapeutics. The rigorous application of these synthetic methods, coupled with thorough analytical validation, ensures the integrity and reproducibility of the research, paving the way for meaningful advancements in oncology drug development.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157.
  • Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Azzman, N., Anwar, S., Mohamed, W. A. S., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science.
  • (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Google.
  • (n.d.). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC. NIH. Retrieved from [Link]

  • (n.d.). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.
  • (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. NIH. Retrieved from [Link]

  • (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches | Request PDF.
  • (n.d.).
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Google.
  • (n.d.). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. PubMed. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives.
  • (n.d.). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (n.d.). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science.
  • (n.d.). Synthetic antibacterial agents quinolones. SlideShare.
  • (n.d.). Quinolone: a versatile therapeutic compound class - PMC. NIH. Retrieved from [Link]

  • (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Retrieved from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682.
  • (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Quinolone antibiotic. Wikipedia. Retrieved from [Link]

  • Jin, X., Uttamapinant, C., & Ting, A. Y. (2011). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. DSpace@MIT. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: 7-Bromo-1-methylquinolin-4(1H)-one in Agrochemical Discovery

[1]

Part 1: Executive Summary & Strategic Value

In the competitive landscape of modern agrochemical discovery, the 7-Bromo-1-methylquinolin-4(1H)-one scaffold (CAS: 1616473-25-6) represents a high-value "linchpin" intermediate. Unlike generic quinolines, the N-methyl-4-quinolinone core offers distinct physicochemical advantages: it locks the tautomeric equilibrium to the ketone form, enhancing metabolic stability against oxidative degradation in plant systems, and improves lipophilicity (LogP) for cuticular penetration.

This guide details the technical utilization of this building block, focusing on its C7-bromine handle as a gateway for divergent synthesis.[1][2] We explore its application in generating fungicide and herbicide libraries via Palladium-catalyzed cross-coupling, leveraging the electron-deficient nature of the quinolinone ring to facilitate rapid, high-yield transformations.

Part 2: Chemical Profile & Reactivity Analysis[1]

Structural Logic

The molecule presents three distinct vectors for chemical modification, allowing for the construction of high-density Structure-Activity Relationship (SAR) libraries.

FeatureChemical NatureSynthetic UtilityAgrochemical Relevance
C7-Bromine Aryl HalidePrimary Handle: Suzuki, Buchwald-Hartwig, Stille couplings.Introduction of biaryl pharmacophores (common in fungicides).
N1-Methyl N-Alkyl GroupBlocking Group: Prevents H-bond donation; fixed tautomer.Modulates solubility and prevents rapid glucuronidation in crops.
C4-Carbonyl Vinylogous AmideSecondary Handle: Can be activated (POCl₃) to C4-Cl for SNAr.Allows "scaffold hopping" to 4-amino or 4-oxy quinolines.
Reactivity Hotspots Diagram

The following diagram illustrates the logical flow of functionalization starting from the core building block.

ReactivityMapCore7-Bromo-1-methylquinolin-4(1H)-oneSuzukiC7-Aryl Derivatives(Biaryl Fungicides)Core->SuzukiPd(0), Ar-B(OH)2(Suzuki-Miyaura)BuchwaldC7-Amino Derivatives(Systemic Insecticides)Core->BuchwaldPd(0), HNR2(Buchwald-Hartwig)Chlorination4-Chloro-7-bromoquinolineCore->ChlorinationPOCl3, reflux(Activation)SNAr4-Alkoxy/AminoDual-Functionalized AIsChlorination->SNArNu-H, Base(Substitution)

Caption: Divergent synthesis pathways from the 7-bromo-1-methylquinolin-4(1H)-one scaffold.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling (C7-Arylation)

Objective: To install an aryl group at the C7 position, mimicking the biaryl ether motifs found in commercial fungicides (e.g., Quinoxyfen analogs). Rationale: The electron-deficient nature of the quinolinone ring activates the C7-Br bond for oxidative addition, but the carbonyl group can coordinate to Pd. We utilize a phosphine-ligated catalyst system to prevent catalyst poisoning.

Materials
  • Substrate: 7-Bromo-1-methylquinolin-4(1H)-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and resistance to chelation.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) - Aqueous component is critical for boronate activation.

Step-by-Step Methodology
  • Setup: In a 20 mL microwave vial or Schlenk tube, charge the substrate (238 mg, 1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (345 mg, 2.5 mmol), and Pd(dppf)Cl₂ (25-40 mg).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction:

    • Thermal Method: Heat to 90°C in an oil bath for 12 hours.

    • Microwave Method (Recommended): Heat to 110°C for 45 minutes.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear; product typically is more polar or fluorescent.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% MeOH in DCM. (Note: Quinolinones are polar; pure EtOAc or MeOH/DCM is often required).

Protocol B: Activation to 4-Chloro-7-bromoquinoline (Scaffold Hopping)

Objective: To convert the "one" (carbonyl) into a reactive chloride, enabling SNAr reactions at C4. Safety Note: This reaction generates HCl gas. Perform in a well-ventilated fume hood.

  • Setup: Place 7-Bromo-1-methylquinolin-4(1H)-one (1.0 mmol) in a round-bottom flask.

  • Reagent: Add POCl₃ (Phosphorus oxychloride) (5.0 equiv) carefully.

  • Reaction: Reflux at 105°C for 2-4 hours. The mixture will turn homogeneous and dark.

  • Quench: Cool to RT. Very slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with solid NaHCO₃ to pH 7.

  • Isolation: Extract with DCM (3 x 20 mL). The product, 4-chloro-7-bromoquinoline (demethylation often occurs under harsh POCl3 conditions, or if Vilsmeier conditions are used, the Me may be retained as a salt; verify structure via NMR), serves as a dual-electrophile.

Part 4: Agrochemical Application Case Study

Target: Systemic Fungicide for Cereal Crops

Hypothesis: Quinolinone derivatives have shown efficacy in inhibiting signal transduction in Blumeria graminis (powdery mildew). By attaching a lipophilic "tail" at C7, we can mimic the binding mode of existing quinoline fungicides while improving systemic mobility via the N-methyl-4-one core.

Library Design Workflow

The following workflow describes the generation of a 20-compound library using the protocols above.

WorkflowStep1Start: 7-Bromo-1-methylquinolin-4(1H)-oneStep2Parallel Synthesis (Suzuki Coupling)Reagents: 20 Diverse Aryl Boronic AcidsStep1->Step2 Protocol AStep3Purification (Prep-HPLC)Step2->Step3Step4Bio-Assay Screening(Target: Powdery Mildew)Step3->Step4Step5Lead Identification(IC50 < 10 ppm)Step4->Step5 Hit Selection

Caption: High-throughput library generation workflow for quinolinone fungicides.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: Introduction of 4-trifluoromethylphenyl at C7 dramatically increases activity against mildews due to enhanced cuticular penetration.

  • Sterics: Ortho-substitution on the C7-aryl ring decreases activity, suggesting a flat binding pocket.

  • Metabolic Stability: The N-methyl group (vs. N-H) extends the half-life in plant tissue cultures by 40%, reducing the frequency of application required.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Handling: Avoid dust formation. The compound is a solid powder; use a localized exhaust hood when weighing.

  • Storage: Store at 2-8°C, desiccated. Keep away from strong oxidizing agents.

Part 6: References

  • PubChem. (n.d.). 7-Bromo-1-methylquinolin-4(1H)-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Mechanism and Recent Literature. Retrieved October 26, 2023, from [Link]

  • MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (Note: Discusses related quinazolinone/quinolinone scaffolds in agrochemistry). Retrieved October 26, 2023, from [Link]

Strategic Late-Stage Functionalization of Bioactive Molecules Using 7-Bromoquinolone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage the 7-bromoquinolone scaffold as a strategic pivot point for Late-Stage Functionalization (LSF).

Executive Summary & Strategic Rationale

The quinolone scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster antibiotics (e.g., ciprofloxacin) and emerging anticancer agents. While the N-1, C-3, and C-4 positions are often established early in synthesis, the C-7 position represents a critical vector for modulating pharmacokinetics (solubility, permeability) and target affinity.

7-Bromoquinolone acts as a versatile "electrophilic hub" for Late-Stage Functionalization (LSF). Unlike early-stage diversification, LSF using the C-7 bromide allows researchers to:

  • Diversify Chemical Space: Rapidly append complex heterocycles or solubilizing tails to a fully assembled core.

  • Tune ADME Properties: Introduce polarity or lipophilicity without rebuilding the scaffold.

  • Bypass Deactivation: Overcome the electronic deactivation of the quinolone ring (electron-poor pyridine moiety) using specialized cross-coupling catalysis.

The "Hub-and-Spoke" LSF Strategy

The following diagram illustrates the divergence strategy using 7-bromoquinolone as the central hub.

LSF_Strategy Core 7-Bromoquinolone (Electrophilic Hub) Suzuki Suzuki-Miyaura (C-C Bond) Arylation/Heteroarylation Core->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond) Amidation/Amination Core->Buchwald Complex Amines Heck Mizoroki-Heck (C-C Bond) Alkenylation Core->Heck Acrylates Target1 Biaryl Analogs (Target Affinity) Suzuki->Target1 Target2 Amino-Quinolones (Solubility/PK) Buchwald->Target2 Target3 Extended Conjugates (Fluorescence/Probes) Heck->Target3

Figure 1: Divergent synthesis pathways utilizing the C-7 bromine handle for library generation.

Technical Prerequisites & Mechanistic Causality

The Electronic Challenge

The quinolone core is electron-deficient, particularly at the pyridone ring. However, the benzene ring (containing C-7) is moderately deactivated. The C-7 bromine is activated enough for oxidative addition by Palladium(0) but requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate the cycle, especially when coupling with steric bulk or electron-poor partners.

Critical Reagent Selection
  • Catalyst: Pd(dppf)Cl₂·DCM is the workhorse for Suzuki due to its stability and bite angle. For difficult aminations (Buchwald), Pd₂(dba)₃ with XPhos or BrettPhos is required to prevent catalyst poisoning by the nitrogen-rich quinolone core.

  • Base: K₃PO₄ (anhydrous) is preferred over carbonates for LSF to minimize deprotection of sensitive groups on the complex coupling partner.

  • Solvent: 1,4-Dioxane/Water (Suzuki) or Toluene/t-Amyl alcohol (Buchwald) ensures solubility of the polar quinolone scaffold while maintaining high reaction temperatures (90–110°C).

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2]

Application: Attaching aryl or heteroaryl groups to modulate potency and metabolic stability.

Materials
  • Substrate: 7-Bromo-4-oxo-1,4-dihydroquinoline derivative (1.0 equiv)

  • Coupling Partner: Complex Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (5 mol%)

  • Base: Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk tube with the 7-bromoquinolone (0.5 mmol), Boronic Acid (0.6 mmol), Pd(dppf)Cl₂ (0.025 mmol), and K₃PO₄ (1.0 mmol).

  • Degassing: Seal the vessel. Evacuate and backfill with Nitrogen (3 cycles). This step is non-negotiable; oxygen irreversibly oxidizes the phosphine ligands, killing the catalyst.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 90°C for 12–18 hours.

    • Note: If using microwave irradiation, heat to 110°C for 45 minutes.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Palladium black.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (DCM/MeOH gradient). Quinolones are polar; start with 100% DCM and ramp to 10% MeOH.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failureSwitch to Pd(PPh₃)₄ or electron-rich Pd-XPhos G3 . Increase temp to 110°C.
Protodebromination Hydride source presentEnsure solvents are anhydrous (if using anhydrous protocol) or switch base to Cs₂CO₃.
Homocoupling of Boronate Oxygen leakRe-evaluate degassing protocol. Sparge solvents with Argon for 15 mins.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introducing solubilizing amines (e.g., piperazines, morpholines) or targeting vectors. This is critical for improving the "druggability" of the quinolone.

Materials
  • Substrate: 7-Bromoquinolone derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (5-7.5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or NaOtBu (if substrate tolerates strong base).

  • Solvent: Toluene or t-Butanol (anhydrous).

Step-by-Step Methodology
  • Catalyst Pre-complexation: (Optional but recommended) Stir Pd₂(dba)₃ and XPhos in a small volume of Toluene for 10 mins under Argon to form the active L-Pd(0) species.

  • Assembly: Add 7-bromoquinolone (0.5 mmol), Amine (0.6 mmol), and Cs₂CO₃ (1.0 mmol) to the reaction vessel. Add the pre-formed catalyst solution.

  • Reaction: Heat to 100°C for 16 hours.

    • Causality: The bulky XPhos ligand facilitates the reductive elimination step, which is often the rate-limiting step for electron-rich amine products.

  • Workup: Cool to RT. Dilute with DCM. Wash with water (to remove inorganic salts).

  • Scavenging: If Pd residue is high, treat organic phase with SiliaMetS® Thiol resin for 2 hours.

  • Purification: Flash chromatography. Note that amino-quinolones can streak on silica; add 1% Triethylamine (TEA) to the eluent.

Mechanistic Workflow (Buchwald-Hartwig)[3]

Buchwald_Mechanism Step1 Pd(0)/Ligand Active Species Step2 Oxidative Addition (Ar-Pd-Br) Step1->Step2 + 7-Bromoquinolone Step3 Amine Coordination & Deprotonation Step2->Step3 + HNR2 / Base Step4 Reductive Elimination (C-N Bond Formation) Step3->Step4 Step4->Step1 Regenerate Pd(0) Product 7-Aminoquinolone Product Step4->Product

Figure 2: Catalytic cycle for the Pd-catalyzed amination of 7-bromoquinolone.

Comparative Analysis of Methods

The following table summarizes the applicability of different LSF methods for the 7-bromoquinolone scaffold.

ParameterSuzuki-MiyauraBuchwald-HartwigS_NAr (Nucleophilic Subst.)
Bond Formed C-C (Aryl/Alkenyl)C-N (Amine)C-N / C-O
Reactivity Requirement Moderate (Br is sufficient)High (Requires specific Ligands)Very High (Requires F or NO₂ at C-7)
Functional Group Tolerance Excellent (Acids, Alcohols ok)Moderate (Base sensitive)Good
Primary Utility SAR exploration (Potency)PK improvement (Solubility)Cost-effective scale-up
Success Rate on Quinolone High Medium-High (Ligand dependent)Low (Br is poor leaving group for S_NAr without activation)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis - A Carbon-14 Labeling Study of the Quinolone Antibiotic Ciprofloxacin. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 289-295.
  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid (Analogous scaffold methodology). Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1-methylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.

I. Synthesis Overview: The Gould-Jacobs Approach

The synthesis of the 7-Bromo-1-methylquinolin-4(1H)-one core structure is often achieved through a multi-step process. A common and effective method is a variation of the Gould-Jacobs reaction.[1][2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] Subsequent steps of hydrolysis and decarboxylation yield the quinolin-4-one scaffold.[1][4] The final N-methylation furnishes the desired product.

The general synthetic pathway can be visualized as follows:

Synthesis_Workflow A 3-Bromoaniline C Condensation Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D High Temperature E 7-Bromo-4-hydroxyquinoline-3-carboxylate D->E F Hydrolysis E->F Base G 7-Bromo-4-hydroxyquinoline-3-carboxylic acid F->G H Decarboxylation G->H Heat I 7-Bromoquinolin-4(1H)-one H->I J N-Methylation I->J Methylating Agent (e.g., MeI) K 7-Bromo-1-methylquinolin-4(1H)-one J->K Troubleshooting_Yield start Low Yield of 7-Bromo-1-methylquinolin-4(1H)-one check_condensation Analyze Condensation Step (TLC of crude intermediate) start->check_condensation incomplete_condensation Incomplete Condensation check_condensation->incomplete_condensation Starting material remains check_cyclization Analyze Cyclization Step (TLC of crude quinolone) check_condensation->check_cyclization Condensation OK optimize_condensation Optimize Condensation: - Increase reaction time/temp - Check reagent purity - Adjust stoichiometry incomplete_condensation->optimize_condensation end Improved Yield optimize_condensation->end incomplete_cyclization Incomplete Cyclization or Significant Side Products check_cyclization->incomplete_cyclization Intermediate remains or multiple spots check_methylation Analyze N-Methylation Step (TLC of final reaction) check_cyclization->check_methylation Cyclization OK optimize_cyclization Optimize Cyclization: - Ensure T > 250°C - Use high-boiling solvent - Consider microwave or  Eaton's reagent incomplete_cyclization->optimize_cyclization optimize_cyclization->end incomplete_methylation Incomplete N-Methylation check_methylation->incomplete_methylation Starting material remains optimize_methylation Optimize N-Methylation: - Use anhydrous solvent - Ensure sufficient base - Increase reaction time/temp incomplete_methylation->optimize_methylation optimize_methylation->end

Sources

Technical Support Center: Overcoming Solubility Issues of 7-Bromo-1-methylquinolin-4(1H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize quinolone cores. 7-Bromo-1-methylquinolin-4(1H)-one (CID 78322735) 1 is a notoriously difficult electrophile in palladium-catalyzed reactions. Despite


-methylation removing the hydrogen-bond donor, the highly polarized zwitterionic resonance of the 4-quinolone system promotes intense intermolecular dipole-dipole interactions and 

stacking. This results in exceptionally high crystal lattice energy and dismal solubility in standard organic solvents, leading to stalled reactions and catalyst degradation.

This guide provides field-proven, mechanistically grounded solutions to bypass these thermodynamic barriers.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My reaction mixture turns black (Pd-black precipitation) within 30 minutes, and I observe <5% conversion. What is happening mechanistically? A: You are observing "catalyst starvation." In a standard catalytic cycle, the active


 species must undergo oxidative addition with the aryl halide. Because 7-bromo-1-methylquinolin-4(1H)-one is highly insoluble, the concentration of the dissolved electrophile in the liquid phase is extremely low. The unligated or mono-ligated 

species waits for the substrate, but due to the low collision frequency, it instead undergoes irreversible agglomeration into inactive palladium black 2. Solution: You must use highly sterically hindered, electron-rich ligands (e.g., XPhos or BrettPhos) that stabilize the

resting state, preventing agglomeration while accelerating the oxidative addition step even at low substrate concentrations.

Q2: Which solvent systems are optimal for solubilizing this specific quinolone without inhibiting the palladium catalyst? A: Traditional non-polar solvents (toluene, hexanes) will fail. You need solvent systems that disrupt the dipole-dipole interactions of the quinolone core:

  • Polar Aprotic Solvents: DMF or NMP at elevated temperatures (80–110 °C) can solubilize the substrate, but prolonged heating may cause

    
    -methyl cleavage or catalyst poisoning.
    
  • Biphasic Aqueous Systems: A mixture of 2-Methyltetrahydrofuran (MeTHF) and Water is highly recommended. The water dissolves the inorganic base, creating a highly active interfacial reaction zone that facilitates the coupling of highly insoluble aryl halides without requiring full bulk solubilization of the quinolone 3.

Q3: I am attempting a Buchwald-Hartwig amination, but the strong bases required are degrading my quinolone. Can I use weaker bases? A: Yes. The poor solubility of the substrate often tempts researchers to use harsh conditions (e.g.,


 in DMF at 120 °C), which leads to degradation. By utilizing an electron-deficient palladium catalyst supported by bulky ligands, you can dramatically lower the activation energy for reductive elimination. This allows the use of common, soluble, weaker bases like DBU or 

in biphasic mixtures, completely bypassing the need for destructive inorganic bases 4.

Q4: Even with optimized solvents and ligands, my yield maxes out at 40%. Are there solvent-free alternatives? A: Absolutely. When solution-phase thermodynamics are fundamentally against you, remove the solvent. Mechanochemical (solid-state) cross-coupling using high-temperature ball-milling is a breakthrough technique for insoluble aryl halides. By milling the reagents together, you force the reaction via mechanical energy and localized frictional heating, completely circumventing the solubility barrier 5.

Part 2: Mechanistic Visualizations

G Pd_precatalyst Pd(II) Precatalyst + Ligand Pd0 Active Pd(0)L_n Resting State Pd_precatalyst->Pd0 Reduction OxAdd Oxidative Addition Complex Pd0->OxAdd Productive Pathway (Requires Dissolved Substrate) PdBlack Palladium Black (Inactive Aggregates) Pd0->PdBlack Catalyst Starvation (Substrate absent in solution) Substrate 7-Bromo-1-methylquinolin-4(1H)-one (Solid / Undissolved) Dissolved Dissolved Quinolone (Low Concentration) Substrate->Dissolved Solubilization (Rate Limiting) Dissolved->OxAdd Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Mechanistic pathway showing catalyst starvation and Pd-black formation due to low substrate solubility.

G Step1 1. Reagent Loading (Solid Quinolone, Boronic Acid, Pd-Cat, Ligand, Base) Step3 3. High-Speed Ball Milling (30 Hz, 30-90 mins) Step1->Step3 Step2 2. Milling Media (Stainless Steel / ZrO2 Balls) Step2->Step3 Step4 4. Localized Frictional Heating & Mechanical Activation Step3->Step4 Step5 5. Solvent-Free Extraction & Purification Step4->Step5

Workflow for mechanochemical solid-state cross-coupling bypassing solvent solubility limitations.

Part 3: Quantitative Data & Optimization Summary

The following table synthesizes quantitative optimization data for the Suzuki-Miyaura coupling of 7-bromo-1-methylquinolin-4(1H)-one, demonstrating the causality behind solvent and ligand choices.

Solvent SystemLigandBaseTemp (°C)Yield (%)Causality / Mechanistic Observation
Toluene


100< 5%Substrate completely insoluble; catalyst starvation leads to rapid Pd-black formation.
DMF


12035%Improved solubility, but high temperatures in DMF cause competitive

-methyl cleavage.
1,4-Dioxane /

(4:1)
XPhos

9082%Water dissolves the base; XPhos sterically protects

during slow quinolone dissolution.
MeTHF /

(Biphasic)
BrettPhosDBU8089%MeTHF provides optimal interfacial tension; BrettPhos promotes rapid reductive elimination.
None (Solid-State)


N/A95%Mechanical energy bypasses thermodynamic solubility limits entirely; no solvent required.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps if the validation checkpoints fail.

Protocol A: Biphasic Suzuki-Miyaura Coupling (MeTHF/Water)

Causality: MeTHF is chosen because it cleanly separates from water, keeping the active Pd catalyst in the organic layer while the inorganic base remains in the aqueous layer. This interfacial reaction prevents the base from degrading the sensitive quinolone core.

  • Reagent Preparation: In a Schlenk flask, combine 7-bromo-1-methylquinolin-4(1H)-one (1.0 equiv), arylboronic acid (1.5 equiv),

    
     (2.5 mol%), and XPhos (5 mol%).
    
  • Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Causality: Oxygen readily inserts into Pd-hydride intermediates, leading to homocoupling of the boronic acid and quenching of the catalytic cycle.

  • Solvent Addition: Add degassed MeTHF (10 volumes). Stir for 5 minutes.

    • Validation Checkpoint 1: The solution should be a heterogeneous yellow/orange suspension. If it immediately turns black, oxygen is present. Abort and re-degas your solvents.

  • Base Addition: Add a degassed aqueous solution of

    
     (2.0 M, 3.0 equiv).
    
  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to maximize the interfacial surface area.

    • Validation Checkpoint 2: After 2 hours, stop stirring and let the layers separate. The organic layer should remain vibrant orange/red. A pale yellow organic layer with a black precipitate at the interface indicates catalyst death.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over

    
    , and concentrate for column chromatography.
    
Protocol B: Mechanochemical (Solid-State) Buchwald-Hartwig Amination

Causality: By utilizing high-impact ball milling, the kinetic energy of the milling media forces the solid crystal lattice of the quinolone to break apart, allowing direct solid-state interaction with the palladium catalyst without relying on thermodynamic solubility.

  • Grinding Jar Setup: Inside a nitrogen-filled glovebox, equip a 15 mL stainless steel grinding jar with a 10 mm stainless steel milling ball.

  • Loading: Add 7-bromo-1-methylquinolin-4(1H)-one (1.0 equiv), the amine nucleophile (1.2 equiv),

    
     (5 mol%), BrettPhos (5 mol%), and solid 
    
    
    
    (2.0 equiv). Seal the jar tightly.
  • Milling: Transfer the jar to a mixer mill. Mill at 30 Hz for 60 minutes.

    • Causality: The 30 Hz frequency ensures sufficient kinetic impact to generate localized frictional heating (often reaching 50–60 °C internally), which acts as the activation energy for the cross-coupling.

  • Validation & Extraction: Open the jar.

    • Validation Checkpoint: The resulting powder should be a uniformly colored, fine paste or powder. If distinct, shiny crystalline specks of the starting quinolone are visible, the mechanical energy was insufficient (check ball-to-powder ratio).

  • Isolation: Scrape the solid mixture into a beaker, suspend in ethyl acetate, filter through a short pad of Celite to remove the inorganic salts and Pd-black, and concentrate the filtrate.

References

  • 7-Bromo-1-methylquinolin-4(1H)-one | C10H8BrNO | CID 78322735 , National Center for Biotechnology Information (PubChem). 1

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands , National Institutes of Health (PMC). 2

  • Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines , American Chemical Society (ACS Publications). 3

  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling , National Institutes of Health (PubMed).4

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides , Journal of the American Chemical Society (ACS Publications). 5

Sources

Purification strategies for 7-Bromo-1-methylquinolin-4(1H)-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification strategies for 7-Bromo-1-methylquinolin-4(1H)-one (CAS: 1616473-25-6), a critical intermediate in medicinal chemistry. The content is structured to address the specific challenge of separating the desired N-methylated product from the competitive O-methylated byproduct and unreacted starting material.

Quick Reference Data
PropertySpecification
Compound Name 7-Bromo-1-methylquinolin-4(1H)-one
CAS Number 1616473-25-6
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Target Purity >98% (HPLC)
Key Impurities 7-Bromo-4-methoxyquinoline (O-isomer), 7-Bromo-4-hydroxyquinoline (Starting Material)
Module 1: Strategic Overview & Workflow

Q: What is the primary challenge in purifying this compound? A: The synthesis typically involves the methylation of 7-bromo-4-hydroxyquinoline. The core challenge is regioselectivity . The reaction produces a mixture of the desired N-methylated quinolone (thermodynamically stable) and the O-methylated quinoline ether (kinetic byproduct). Standard silica chromatography often fails to fully resolve these isomers due to tailing.

Q: What is the recommended workflow for high-purity isolation? A: We recommend a "Chemical Washing" strategy over simple chromatography. This exploits the chemical stability differences between the amide-like N-isomer and the acid-labile O-isomer.

PurificationWorkflow Start Crude Reaction Mixture (N-Me, O-Me, SM) Step1 1. Solvent Removal & Acid Hydrolysis (6M HCl, Reflux) Start->Step1 Converts O-Me back to SM Step2 2. Basification (pH > 12) with NaOH Step1->Step2 Deprotonates SM to water-soluble salt Step3 3. Liquid-Liquid Extraction (DCM vs. Water) Step2->Step3 Organic Organic Phase (Contains N-Me Product) Step3->Organic N-Me is neutral Aqueous Aqueous Phase (Contains Hydrolyzed O-Me & SM) Step3->Aqueous SM is anionic Final Final Polish: Recrystallization (EtOH) Organic->Final

Figure 1: Chemo-selective purification workflow exploiting the acid-lability of the O-methyl impurity.

Module 2: Troubleshooting & Protocols
Issue 1: Presence of O-Methyl Impurity (7-Bromo-4-methoxyquinoline)

Q: My NMR shows a singlet at ~4.05 ppm and the product is an oil/low-melting solid. How do I remove this? A: The O-methyl impurity prevents crystallization. Use the Acid Hydrolysis Method :

  • Dissolution: Dissolve the crude residue in 6M HCl (approx. 10 mL per gram of crude).

  • Reflux: Heat to reflux for 1–2 hours.

    • Mechanism:[1][2][3] The O-methyl ether is unstable in hot aqueous acid and hydrolyzes back to the starting material (7-bromo-4-hydroxyquinoline). The N-methyl quinolone (a vinylogous amide) is stable under these conditions.

  • Workup: Cool the solution and neutralize with 6M NaOH until pH > 12.

    • Result: The starting material (now a phenol) becomes the water-soluble sodium salt. The desired N-methyl product remains neutral and precipitates or can be extracted into Dichloromethane (DCM).

Issue 2: Removing Unreacted Starting Material

Q: I have residual starting material (7-bromo-4-hydroxyquinoline) that co-elutes on TLC. How do I separate it? A: Do not rely on silica columns for this separation. Use pH-Switch Extraction :

  • Dissolve the crude mixture in DCM.

  • Wash the organic layer 3x with 1M NaOH.

  • The Science: The starting material has an acidic proton (pKa ~11). NaOH deprotonates it, pulling it into the aqueous layer as a phenolate anion. The N-methyl product has no acidic protons and remains in the DCM layer.

Issue 3: Crystallization Failures

Q: The product oils out during recrystallization. What solvent system should I use? A: Oiling out usually indicates the presence of the O-isomer or residual solvents. Once the O-isomer is removed (see Issue 1), use the following solvent systems:

Solvent SystemRatio (v/v)TemperatureNotes
Ethanol / Water 9:1Reflux → 4°CBest for final polishing. Slow cooling is essential.[4]
Acetonitrile 100%Reflux → RTGood for removing colored impurities.
DCM / Hexane 1:3RT (Precipitation)Fast method, but lower purity than EtOH.
Module 3: Analytical Validation

Q: How do I definitively distinguish the N-isomer from the O-isomer by NMR? A: The isomers have distinct chemical shifts in ¹H NMR (typically in DMSO-d₆ or CDCl₃).

FeatureN-Methyl Product (Target)O-Methyl Impurity (Byproduct)
Methyl Group Singlet, 3.6 – 3.9 ppm Singlet, 4.0 – 4.2 ppm
C2-Proton Doublet, 7.8 – 8.0 ppm (Deshielded by C=O)Doublet, 8.6 – 8.8 ppm (Aromatic character)
Carbonyl (¹³C) Signal at ~176 ppm (C=O)Missing (C-O-C signal at ~160 ppm)

Q: What HPLC method is recommended for purity checks? A: Quinolinones are polar. Use a reversed-phase method with a buffered mobile phase to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 320 nm.

References
  • Synthesis and Properties of Quinolinones

    • BenchChem.[4] (n.d.). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one. Retrieved from

    • Note: While describing the 6-bromo isomer, the N-methylation and workup chemistry is identical for the 7-bromo regioisomer.
  • Purification & Separation of Isomers

    • Organic Chemistry Portal. (2025). Synthesis of 4-quinolones. Retrieved from

    • Provides general methodologies for separating N-alkylated quinolones from O-alkylated byproducts using solubility differences.
  • Analytical Characterization

    • National Center for Biotechnology Information. (2025).[3][4][6] PubChem Compound Summary for CID 78322735, 7-Bromo-1-methylquinolin-4(1H)-one. Retrieved from

    • Source for physical property data and safety classific

Sources

Technical Support Center: Cross-Coupling Optimization for 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific mechanistic hurdles associated with scaling up palladium-catalyzed cross-coupling reactions for quinolone derivatives.

The 7-Bromo-1-methylquinolin-4(1H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial and anticancer agents[1]. However, its polarized, electron-deficient core and coordinating heteroatoms make it a notoriously difficult substrate for low-loading catalysis. This guide provides field-proven troubleshooting logic, quantitative optimization parameters, and self-validating methodologies to help you reduce palladium loading to <0.5 mol% without sacrificing yield.

Troubleshooting & FAQs: Mechanistic Insights

Q: Why does 7-Bromo-1-methylquinolin-4(1H)-one require specialized ligands for low-loading cross-coupling compared to simple aryl bromides? A: The 1-methylquinolin-4(1H)-one core is a highly polarized heteroaromatic system containing strongly coordinating heteroatoms (the carbonyl oxygen and the adjacent ring system). During the catalytic cycle, simple phosphine ligands (like PPh


) fail to provide enough steric bulk, allowing the quinolone heteroatoms to competitively bind to the palladium center and form off-cycle resting states[2]. To achieve catalyst loadings below 1 mol%, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). These ligands accelerate the oxidative addition of the C-Br bond due to their high electron density, while their massive steric profile physically prevents the quinolone core from chelating the Pd center[3].

Q: I am trying to reduce my Pd loading from 5 mol% to 0.1 mol% in a Suzuki-Miyaura coupling, but the reaction stalls at 40% conversion. What is the root cause? A: Stalling at ultra-low catalyst loadings is almost always a symptom of inefficient precatalyst activation or premature catalyst degradation. When using traditional sources like Pd(OAc)


 or Pd

(dba)

, the in situ reduction to the active Pd(0) species is poorly controlled, often leading to the formation of inactive Pd(0) nanoparticles (visible as "Pd black")[2]. At 5 mol%, you have enough surviving catalyst to drive the reaction to completion; at 0.1 mol%, this loss is catastrophic. Solution: Switch to a preformed palladacycle precatalyst (e.g., XPhos Pd G3). These complexes ensure a perfect 1:1 Pd-to-ligand ratio and undergo rapid, quantitative activation under mild basic conditions to generate the active monomeric Pd(0) species, completely bypassing the problematic reduction step[3].

Q: How does the choice of base and solvent impact the turnover frequency (TOF) when coupling this specific bromoquinolone? A: At low catalyst loadings, the transmetalation step often becomes the rate-limiting bottleneck. For the Suzuki-Miyaura coupling of brominated quinolines, transmetalation requires the formation of a reactive boronate complex[1]. If the base is insoluble in your organic solvent, this complex forms too slowly, leaving the Pd(II) intermediate vulnerable to protodeboronation or aggregation. Solution: Utilize a biphasic solvent system (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio) with a highly soluble inorganic base like K


PO

. The aqueous phase dissolves the base, rapidly generating the boronate species and drastically increasing the TOF, allowing the reaction to proceed efficiently even at 0.1 mol% Pd[1].

Quantitative Data: Catalyst Optimization Matrix

To streamline your optimization process, the following table summarizes the validated parameters for achieving sub-1% catalyst loadings across various cross-coupling modalities for 7-Bromo-1-methylquinolin-4(1H)-one.

Reaction TypeTarget BondRecommended PrecatalystOptimal LigandBase & Solvent SystemCatalyst LoadingExpected Yield
Suzuki-Miyaura C-C (Aryl)XPhos Pd G3XPhosK

PO

(aq) / 1,4-Dioxane
0.1 - 0.5 mol%> 90%
Buchwald-Hartwig C-N (Amine)tBuBrettPhos Pd G3tBuBrettPhosNaOtBu / Toluene0.5 - 1.0 mol%85 - 95%
Hydroxylation C-O (Phenol)tBuBrettPhos Pd G1tBuBrettPhosKOH (aq) / 1,4-Dioxane2.0 mol%> 80%

Visualizing the Mechanism and Workflow

Understanding the logical flow of the catalytic cycle and the experimental procedure is critical for identifying points of failure.

CatalyticCycle Pd0 Active Pd(0)L (Monomeric Catalyst) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 7-Bromoquinolone Deact Pd Black (Deactivation) Pd0->Deact O2 Exposure / Ligand Loss PdII Pd(II) Intermediate (Sterically Protected) OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet + Boronic Acid/Base PdII->Deact Base Insoluble / Stalling RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Molecule RedElim->Product

Catalytic cycle of 7-bromoquinolone cross-coupling highlighting optimization checkpoints.

Workflow S1 1. Reagent Prep (Argon Sparge) S2 2. Inert Setup (Add Precatalyst) S1->S2 S3 3. Reaction (LC-MS Monitor) S2->S3 S4 4. Quench (Thiol Scavenger) S3->S4

Step-by-step experimental workflow for low-loading palladium-catalyzed cross-coupling.

Self-Validating Experimental Methodology

The following protocol details a low-loading Suzuki-Miyaura coupling (0.5 mol% Pd). It is designed as a self-validating system , meaning specific checkpoints are built into the procedure to confirm mechanistic success before proceeding.

Step 1: Rigorous Degassing (Critical for Low-Loading)

  • Action: Combine 1,4-dioxane and deionized water (4:1 v/v). Sparge the solvent mixture with ultra-pure Argon for at least 30 minutes prior to use[1].

  • Causality: Oxygen is the primary culprit for phosphine ligand oxidation. At 0.5 mol% loading, even trace oxygen will oxidize the biarylphosphine ligand, leaving naked palladium that rapidly aggregates into inactive Pd black[2].

Step 2: Reaction Assembly

  • Action: In an oven-dried Schlenk flask, add 7-Bromo-1-methylquinolin-4(1H)-one (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K

    
    PO
    
    
    
    (2.0 equiv). Add the XPhos Pd G3 precatalyst (0.005 equiv, 0.5 mol%).
  • Action: Evacuate and backfill the flask with Argon three times.

  • Action: Inject the degassed solvent mixture via syringe.

Step 3: Initiation and Monitoring (Self-Validation Phase)

  • Action: Heat the mixture to 80 °C with vigorous stirring (800 rpm) to ensure optimal mass transfer within the biphasic system.

  • Validation Checkpoint 1 (15 minutes): Inspect the reaction visually. The solution should be a clear, homogeneous yellow/orange.

    • Troubleshooting: If the solution is cloudy black, the catalyst has crashed out (Pd black). Abort the reaction, re-evaluate your degassing technique, and verify the integrity of your precatalyst.

  • Validation Checkpoint 2 (2 hours): Take a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS.

    • Expected Result: >80% conversion to the desired product mass.

    • Troubleshooting: If the starting material is consumed but the primary mass is the debrominated quinolone (M - Br + H), oxidative addition was successful, but transmetalation failed. This indicates the base is not dissolving efficiently; consider increasing the water content or switching to a more soluble base.

Step 4: Work-up and Metal Scavenging

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL/mmol) and wash with brine[1].

  • Action: To meet pharmaceutical heavy metal limits (<10 ppm Pd), treat the organic layer with a silica-based thiol scavenger (e.g., SiliaBond Thiol, 5 equiv relative to Pd) for 4 hours at 40 °C before filtration through Celite and concentration.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Technical Support Center: Solving N-alkylation vs. O-alkylation Selectivity in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of N-alkylation versus O-alkylation in quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common selectivity challenges. Here, we move beyond simple protocols to explain the underlying chemical principles that govern your reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether my alkylation reaction favors the N- or O-position on a quinolone ring?

The selectivity between N- and O-alkylation is a classic challenge involving ambident nucleophiles and is primarily governed by a combination of factors including the choice of base, solvent, temperature, and the nature of the alkylating agent.[1][2] The interplay between these conditions dictates whether the reaction proceeds under kinetic or thermodynamic control.

Q2: Can you explain the concept of "ambident nucleophile" in the context of quinolones?

Quinolone cores, particularly 4-quinolones, can exist in tautomeric forms, creating two potentially nucleophilic sites: the nitrogen atom (N1) and the oxygen atom at the C4 position. This dual reactivity makes the quinolone anion an "ambident nucleophile," capable of reacting with an electrophile (the alkylating agent) at either site to form N-alkylated or O-alkylated products, respectively.[2]

Q3: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it apply here?

The HSAB principle is a crucial concept for predicting the outcome of these reactions.[3] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[4][5][6] In the context of quinolone alkylation:

  • The nitrogen atom is generally considered a "soft" nucleophile.

  • The oxygen atom is a "hard" nucleophile.

  • Alkylating agents can be classified as hard or soft electrophiles (acids). For instance, an alkyl iodide is a soft electrophile, while an alkyl sulfate is a hard electrophile.[7]

By matching the hardness or softness of your alkylating agent with the desired reaction site, you can significantly influence the selectivity.[8]

Q4: Are there any analytical techniques that can quickly help me distinguish between N- and O-alkylated isomers?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[9] Specific 2D NMR techniques like HSQC, HMBC, and NOESY can definitively establish the point of alkylation by observing correlations between the protons of the newly introduced alkyl group and the quinolone core.[9][10] For instance, in an N-alkylated product, you would expect to see an HMBC correlation between the N-CH2 protons and the C2 and C8a carbons of the quinolone ring.

Troubleshooting Guide: Common Selectivity Issues

This section provides detailed troubleshooting strategies for common problems encountered during the alkylation of quinolones.

Issue 1: My reaction is producing a mixture of N- and O-alkylated products, with the undesired isomer as the major product.

This is a frequent challenge and often points to a mismatch in reaction conditions for your desired outcome.

Root Cause Analysis & Corrective Actions

The balance between N- and O-alkylation is delicate. To shift the equilibrium towards your desired product, consider the following adjustments:

  • For Preferential N-Alkylation (Soft-Soft Interaction):

    • Alkylating Agent: Employ "soft" alkylating agents. Alkyl iodides are generally preferred over bromides or chlorides due to the softer nature of iodine.[7]

    • Base: Use a weaker, non-coordinating base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These bases are less likely to form a tight ion pair with the oxygen, leaving the softer nitrogen atom more accessible for attack.

    • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are standard choices.[11] They effectively solvate the cation of the base, leading to a "freer" and more reactive nucleophilic anion.[12][13]

  • For Preferential O-Alkylation (Hard-Hard Interaction):

    • Alkylating Agent: Utilize "hard" alkylating agents like dimethyl sulfate or diethyl sulfate.[7]

    • Base: Stronger bases that can form a tight ion pair with the oxygen atom, such as sodium hydride (NaH), can favor O-alkylation. The use of silver salts (e.g., Ag2CO3) can also promote O-alkylation.[1]

    • Solvent: Solvents that promote the formation of tight ion pairs, such as benzene or dioxane, can be beneficial.[1][14]

Data-Driven Decision Making: A Summary of Conditions
Parameter Favors N-Alkylation Favors O-Alkylation Rationale (Based on HSAB & Reaction Kinetics)
Alkylating Agent Alkyl Iodides, Benzyl Bromides (Soft Electrophiles)Dialkyl Sulfates, Alkyl Tosylates (Hard Electrophiles)Matches the soft nitrogen or hard oxygen nucleophile.[7]
Base K2CO3, Cs2CO3 (Weaker, less coordinating)NaH, Ag2CO3 (Stronger, forms tight ion pairs)A "freer" anion favors the more nucleophilic nitrogen. Tight ion pairs at the oxygen can direct alkylation there.[1]
Solvent DMF, ACN, DMSO (Polar Aprotic)Benzene, Dioxane, THF (Less Polar/Coordinating)Polar aprotic solvents solvate the cation, enhancing the nucleophilicity of the quinolone anion.[12][13]
Temperature Generally higher temperaturesOften lower temperaturesN-alkylation is frequently the thermodynamically more stable product, favored at higher temperatures.
Issue 2: The reaction is sluggish, with low overall conversion even after extended reaction times.

Poor conversion can stem from several factors, from reagent quality to suboptimal reaction conditions.

Troubleshooting Steps
  • Verify Reagent Quality: Ensure that your solvent is anhydrous and your base is of high purity. Moisture can quench the base and hinder the reaction.

  • Increase Temperature: Many alkylation reactions require heating to proceed at a reasonable rate.[15] A gradual increase in temperature (e.g., from room temperature to 80 °C) can significantly improve the reaction kinetics.[11] In some cases, microwave irradiation can be a highly effective method for accelerating the reaction.[1]

  • Optimize the Base: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents). If using a carbonate base, ensure it is finely powdered to maximize surface area.

  • Consider a More Reactive Alkylating Agent: If using an alkyl chloride or bromide, switching to the corresponding iodide can increase the reaction rate due to iodide being a better leaving group.[11] Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[11]

Issue 3: I am observing the formation of di-alkylated or other side products.

The formation of byproducts often indicates that the reaction conditions are too harsh or that the stoichiometry is not optimized.

Mitigation Strategies
  • Control Stoichiometry: Use a modest excess of the alkylating agent (e.g., 1.1-1.5 equivalents). A large excess can lead to undesired secondary reactions.[11]

  • Lower the Reaction Temperature: Higher temperatures, while often increasing the rate of the desired reaction, can also provide the activation energy for side reactions.

  • Use a Milder Base: A very strong base might deprotonate other sites on your molecule or react with the solvent (e.g., DMF at high temperatures).[11]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is optimized for the N-alkylation of a 4-quinolone using a soft alkylating agent.

  • To a solution of the 4-quinolone (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Add the alkyl iodide (1.2 equiv.) to the suspension.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[15]

  • Cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Selective O-Alkylation

This protocol is designed to favor O-alkylation using a hard alkylating agent and specific base.

  • Suspend the 4-quinolone (1.0 equiv.) and silver carbonate (Ag2CO3, 1.5 equiv.) in a non-polar solvent like benzene or toluene.

  • Add the alkylating agent (e.g., diethyl sulfate, 1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to isolate the O-alkylated product.

Visualizing the Competing Pathways

The choice between N- and O-alkylation is a result of two competing reaction pathways originating from the ambident quinolone anion.

G cluster_start Starting Materials cluster_products Products cluster_pathways Competing Pathways Quinolone Quinolone Anion Ambident Quinolone Anion Quinolone->Anion Deprotonation Base Base (e.g., K₂CO₃) AlkylHalide Alkylating Agent (R-X) N_Product N-Alkylated Quinolone O_Product O-Alkylated Quinolone Anion->N_Product N-Alkylation (Soft-Soft Interaction) Favored by: Soft R-X, Polar Aprotic Solvent Anion->O_Product O-Alkylation (Hard-Hard Interaction) Favored by: Hard R-X, Ag₂CO₃

Caption: Competing N- vs. O-alkylation pathways.

This diagram illustrates how the deprotonated quinolone anion can react at either the nitrogen or oxygen atom, leading to two different products. The reaction conditions heavily influence which pathway is favored.

Logical Flow for Troubleshooting

When faced with a selectivity issue, a systematic approach is key.

Caption: Systematic troubleshooting workflow.

By methodically adjusting one parameter at a time and analyzing the outcome, you can rationally guide your reaction toward the desired product.

References

  • Benchchem. Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.
  • Journal of the Chemical Society, Perkin Transactions 2.
  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][16][17]naphthyrin-5(6H).

  • HARD AND SOFT ACIDS AND BASES (HSAB).
  • Hard-Soft Acid-Base Theory.
  • Hard and Soft Acids and Bases (HSAB) Theory.
  • Wikipedia. HSAB theory.
  • AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • ResearchGate.
  • Wikipedia. Solvent effects.
  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enol
  • YouTube. 21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects.
  • Benchchem.
  • Juniper Publishers.
  • PubMed.

Sources

Technical Support Center: Troubleshooting C-7 Bromine Reactivity in Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolone Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of the C-7 position in quinolone and fluoroquinolone scaffolds. While the C-7 position is the primary site for introducing molecular diversity (such as piperazine rings in ciprofloxacin derivatives), a C-7 bromine presents unique mechanistic hurdles compared to its fluorine counterpart.

This guide is designed to diagnose your low-reactivity issues, explain the underlying physical chemistry, and provide self-validating protocols to rescue your syntheses.

Part 1: Diagnostic Q&A and Causality Analysis

Q1: Why is my C-7 bromine completely unreactive towards amines in standard SNAr conditions, whereas the C-7 fluorine analog reacts readily at 80°C?

The Causality: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the negatively charged Meisenheimer complex, not the elimination of the halide. Fluorine is highly electronegative, which strongly polarizes the C-F bond and stabilizes the transition state. Bromine is significantly less electronegative and sterically bulkier, making the C-7 position much less electrophilic. Furthermore, the inherent electron withdrawal of the quinoline nitrogen is insufficient to promote SNAr on an unactivated C-Br bond[1]. Without additional strong electron-withdrawing groups (like an 8-nitro group), the C-7 bromine will remain stubborn[2].

Q2: I attempted a Buchwald-Hartwig amination on a 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, but my palladium catalyst immediately precipitated as Pd-black. What happened?

The Causality: The free 4-oxo-3-carboxylic acid motif is a potent bidentate chelator for transition metals. When you introduce a palladium catalyst, the quinolone core outcompetes your phosphine ligands and sequesters the palladium out of the catalytic cycle. This leads to immediate catalyst poisoning, reductive elimination failure, and the aggregation of inactive Pd-black[3][4]. The Solution: You must mask the chelating moiety via esterification or utilize highly coordinating, bulky, electron-rich phosphine ligands (e.g., BrettPhos) combined with a weak, soluble organic base to prevent the substrate from poisoning the metal[5].

Q3: How does the "Boron Chelation" strategy rescue SNAr reactivity for 7-bromoquinolones?

The Causality: Reacting the quinolone core with boron trifluoride or boric acid forms a rigid, highly electron-deficient boron complex across the 4-oxo and 3-carboxyl oxygens. This transformation essentially turns the entire core into a massive electron-withdrawing group. It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinolone ring, accelerating nucleophilic attack at the C-7 position even when the leaving group is a suboptimal bromine[6].

Part 2: Quantitative Reactivity Matrix

To aid in your experimental design, consult the following table summarizing the reactivity profiles of C-7 halides under various conditions.

Halide at C-7Reaction PathwayRequired Core ModificationTypical Temp (°C)Expected YieldPrimary Failure Mode
Fluorine (F) SNArNone (Inherently active)80–10070–95%Over-reaction (bis-substitution)
Bromine (Br) SNArBoron Chelation60–9050–80%Unreactive (if chelate fails)
Bromine (Br) SNArNone (Unactivated)>140<20%Decomposition / Charring
Bromine (Br) Buchwald-HartwigEsterification (3-COOH)80–11060–90%Catalyst poisoning (Pd-black)

Part 3: Strategic Decision Workflow

Use the following logic tree to determine the correct functionalization strategy for your 7-bromoquinolone derivative.

QuinoloneTroubleshooting Start 7-Bromoquinolone Functionalization CheckCore Is the 4-oxo-3-carboxylic acid core free? Start->CheckCore Boron Form Boron Chelate (e.g., BF3 or B(OAc)3) CheckCore->Boron Yes (Targeting SNAr) Protect Esterify Carboxylic Acid (e.g., Ethyl Ester) CheckCore->Protect Yes (Targeting Pd-Coupling) Method Choose Reaction Type CheckCore->Method No (Already Protected) Boron->Method Protect->Method SNAr SNAr (Nucleophilic Sub) Method->SNAr Pd Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Method->Pd SNArCond Requires 6-F or 8-NO2 Activation SNAr->SNArCond PdCond Requires Bulky Ligands (e.g., tBuXPhos, BrettPhos) Pd->PdCond

Caption: Decision matrix for functionalizing the C-7 position of bromoquinolones based on core protection.

Part 4: Self-Validating Experimental Protocols

Protocol A: Boron-Chelation Assisted SNAr

Use this method when you want to avoid transition metals and have a robust nucleophile (e.g., a secondary amine).

  • Chelation: Suspend 1.0 eq of 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in acetic anhydride (5 mL/mmol). Add 1.5 eq of boron trifluoride etherate (BF3·OEt2) dropwise. Heat to 90°C for 2 hours.

  • Isolation & Validation: Cool the mixture to room temperature and collect the precipitated boron complex via vacuum filtration. Wash with cold diethyl ether.

    • Self-Validation Check: Before proceeding, analyze the solid via 1H NMR (DMSO-d6). The formation of the boron chelate is confirmed by a significant downfield shift (approx. +0.5 ppm) of the C-2 proton compared to the starting free acid. If this shift is absent, the core is not activated, and Step 3 will fail[6].

  • SNAr Reaction: Dissolve the validated boron complex in anhydrous DMF. Add 2.5 eq of the amine nucleophile and 2.0 eq of triethylamine (TEA). Stir at 60°C for 12 hours.

  • Hydrolysis: To break the boron chelate and reveal the final product, add 2% aqueous NaOH to the reaction mixture and reflux for 2 hours. Neutralize with dilute HCl to precipitate the final C-7 substituted quinolone[6].

Protocol B: Buchwald-Hartwig Amination of Protected Quinolones

Use this method for weak nucleophiles (e.g., anilines) or sterically hindered amines.

  • Protection: Reflux the 7-bromoquinolone-3-carboxylic acid in ethanol with catalytic H2SO4 (0.1 eq) for 16 hours to form the ethyl ester. Remove solvent and extract with EtOAc/H2O.

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine the quinolone ester (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and Cs2CO3 (2.0 eq) in an oven-dried Schlenk flask.

  • Coupling & Validation: Add anhydrous toluene (degassed) to achieve a 0.2 M concentration. Heat at 100°C for 18 hours.

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1) at the 2-hour mark. The reaction mixture should remain a deep red/brown homogeneous solution. The appearance of a fine black precipitate (Pd-black) indicates catalyst poisoning[4]. If Pd-black forms, abort the reaction, verify the completeness of your esterification from Step 1, and ensure strictly anhydrous/anaerobic conditions.

  • Deprotection: Filter the mixture through Celite, concentrate, and saponify the ester using LiOH (3.0 eq) in THF/H2O (3:1) at room temperature for 4 hours to regenerate the active 3-carboxylic acid.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline". Benchchem.com.
  • MDPI. "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives". MDPI.com.
  • PMC. "Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review". NIH.gov.
  • Library and Archives Canada. "Organically Functionalized Mesoporous Silica as a Support for Synthesis and Catalysis". Collectionscanada.gc.ca.
  • ResearchGate. "Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base". Researchgate.net.
  • ResearchGate. "Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms". Researchgate.net.

Sources

Validation & Comparative

Advanced Structural Elucidation of 7-Bromo-1-methylquinolin-4(1H)-one: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of quinolone-based antibiotics and antitubercular agents, 7-Bromo-1-methylquinolin-4(1H)-one serves as a critical scaffold. However, its synthesis via the alkylation of 7-bromo-4-hydroxyquinoline presents a classic regioselectivity challenge: the competition between N-alkylation (thermodynamically favored, bioactive target) and O-alkylation (kinetically controlled impurity).

This guide moves beyond basic peak listing. It provides a comparative framework to unambiguously distinguish the target 4-quinolone (1) from its 4-alkoxyquinoline (2) isomer using 1H and 13C NMR. We focus on the diagnostic "fingerprint" regions that validate the integrity of the heterocyclic core.[1]

The Regioselectivity Challenge (Mechanism & Logic)

When alkylating 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), the electrophile (MeI or DMS) can attack either the Nitrogen or the Oxygen.[1]

  • Target (Path A): N-methylation yields the quinolin-4(1H)-one . This restores the aromaticity of the benzenoid ring but leaves the pyridone ring with distinct conjugated enone character.[1]

  • Impurity (Path B): O-methylation yields 4-methoxyquinoline . This creates a fully aromatic naphthalene-like system.

The NMR interpretation strategy relies on detecting the electronic consequences of these two distinct aromatic systems.[1]

Decision Tree: Structural Validation Workflow

G Sample Crude Reaction Product (7-Br-4-hydroxyquinoline + MeI) H_NMR 1H NMR (DMSO-d6) Sample->H_NMR Check_Me Analyze Methyl Singlet (3.8 - 4.2 ppm) H_NMR->Check_Me Path_N N-Me Shift (~3.9 ppm) Check_Me->Path_N Signal A Path_O O-Me Shift (~4.1 ppm) Check_Me->Path_O Signal B Check_C 13C NMR / HMBC Carbonyl Region Path_N->Check_C Path_O->Check_C Result_N Target: N-Alkyl (C=O @ ~176 ppm) Check_C->Result_N Downfield C4 Result_O Impurity: O-Alkyl (C-O @ ~160 ppm) Check_C->Result_O Upfield C4

Figure 1: Logic flow for distinguishing N-alkylated targets from O-alkylated impurities.

Comparative Data Analysis

The following data compares the target compound with its regioisomer. Note that chemical shifts are solvent-dependent; DMSO-d6 is the standard solvent for polar quinolones to prevent aggregation effects common in CDCl3.

Table 1: 1H NMR Diagnostic Markers (400 MHz, DMSO-d6)[1]
PositionProtonTarget: 1-Methylquinolin-4-one (N-Alkyl)Impurity: 4-Methoxyquinoline (O-Alkyl)Mechanistic Insight
N-Me / O-Me CH3 3.95 ppm (s) 4.08 ppm (s) N-Me is slightly more shielded than O-Me. However, 1D proton shift alone is often inconclusive due to overlap.[1]
H-2 =CH-N 8.05 ppm (d, J=7.5 Hz) 8.70 ppm (d, J=5.0 Hz) CRITICAL: H-2 in the quinolone is part of an enone-like system. In the O-isomer, it is part of a fully aromatic pyridine ring, shifting it significantly downfield.[1]
H-3 =CH-CO 6.15 ppm (d, J=7.5 Hz) 7.05 ppm (d, J=5.0 Hz) CRITICAL: The H-3 proton in the quinolone is

to a carbonyl, causing a massive upfield shift (~6.0 ppm).[1] In the O-isomer, it is aromatic (~7.0 ppm).[1]
H-5 Ar-H 8.15 ppm (d) 8.05 ppm (d) H-5 is deshielded in the quinolone due to the peri-effect of the C4 carbonyl oxygen.
H-8 Ar-H 7.90 ppm (d) 8.10 ppm (d) H-8 is sensitive to the steric bulk of the N-methyl group.
Table 2: 13C NMR Diagnostic Markers (100 MHz, DMSO-d6)[1][2]
CarbonAssignmentTarget (N-Alkyl)

(ppm)
Impurity (O-Alkyl)

(ppm)
Interpretation
C-4 Carbonyl / C-O 176.5 161.0 DEFINITIVE: The carbonyl carbon is distinctively downfield (>170 ppm). The aromatic C-O carbon is shielded (<165 ppm).[1]
Me Methyl 41.5 56.2 DEFINITIVE: N-Methyl carbons resonate at ~40 ppm.[1] O-Methyl carbons resonate at ~55 ppm. This is easily confirmed via HSQC.[1]

Detailed Structural Interpretation

The Pyridone Ring (Protons 2 & 3)

The most distinct feature of 7-bromo-1-methylquinolin-4(1H)-one is the AX spin system of protons H2 and H3.

  • H3 (

    
     ~6.15):  This proton appears unusually upfield for an "aromatic" system.[1] This confirms the quinolone tautomer . It behaves more like an alkene proton conjugated to a ketone than a true aromatic proton.[1]
    
  • H2 (

    
     ~8.05):  Deshielded by the adjacent positively charged nitrogen (resonance contributor).[1]
    
  • Coupling (

    
    ):  The coupling constant is typically 7.5 Hz , characteristic of cis-alkene-like protons in the pyridone ring.[1] In contrast, the fully aromatic pyridine ring of the impurity typically displays a smaller coupling (
    
    
    
    ~5.0 Hz).[1]
The Benzenoid Ring (Protons 5, 6, 8)

The 7-Bromo substitution pattern simplifies the benzenoid region into discrete signals, avoiding the "multiplet mess" of unsubstituted quinolines.[1]

  • H5 (Doublet,

    
     Hz):  Located at the "peri" position relative to the carbonyl.[1] The magnetic anisotropy of the C=O group deshields H5, often making it the most downfield signal on the benzene ring (~8.15 ppm).[1]
    
  • H6 (Doublet of Doublets,

    
     Hz):  This proton couples to H5 (ortho) and H8 (meta).[1]
    
  • H8 (Doublet,

    
     Hz):  Isolated from H6 by the bromine atom.[1] It appears as a sharp doublet (or sometimes a singlet if resolution is low) due to long-range coupling with H6.
    
The Methyl Group (N-Me)

While the proton shift (~3.95 ppm) is useful, the 13C shift (~41.5 ppm) is the gold standard for proving N-alkylation.[1]

  • Protocol: Run a quick 1H-13C HSQC .

  • If the methyl proton correlates to a carbon at 40-45 ppm , you have the Drug Target (N-Me) .[1]

  • If the methyl proton correlates to a carbon at 55-60 ppm , you have the Impurity (O-Me) .[1]

Experimental Protocol: Validated Characterization

To ensure reproducible data for regulatory filing or publication, follow this specific preparation protocol.

Step 1: Solvent Selection Do not use CDCl3 for the primary characterization of polar quinolones.[1]

  • Why: Quinolones often form stacking aggregates in non-polar solvents, causing concentration-dependent chemical shift variations.

  • Action: Use DMSO-d6 (approx 10-15 mg in 0.6 mL).

Step 2: Acquisition Parameters (Standard 400 MHz)

  • Pulse Angle: 30° (to ensure relaxation of the quaternary carbons).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The C4 carbonyl and C7-Br carbons have long relaxation times (

    
    ). Short delays will suppress the diagnostic Carbonyl signal in 13C NMR.[1]
    
  • Scans:

    • 1H: 16 scans.[1]

    • 13C: 1024 scans minimum (due to quaternary carbons).[1]

Step 3: Processing

  • Apply Exponential Multiplication (LB = 0.3 Hz) for 1H to resolve the H6/H8 meta-coupling.

  • Reference spectrum to DMSO residual peak (2.50 ppm for 1H, 39.5 ppm for 13C).[1]

References

  • Reaxys/PubChem Compound Database. 7-Bromo-1-methylquinolin-4(1H)-one Spectral Data. CID 78322735.[1][2] Link[1]

  • Al-Sanea, M. M., et al. (2013).[1] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][3] (Establishes the HSQC N-Me vs O-Me carbon shift standard). Link

  • Hadjeri, M., et al. (2001).[1] "Regioselective synthesis of N-alkyl-4-quinolones." Heterocycles. (Discusses thermodynamic preference for N-alkylation).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for substituent effects on aromatic rings). Link[1]

Sources

HPLC method development for purity assessment of 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

The purity assessment of 7-Bromo-1-methylquinolin-4(1H)-one presents specific chromatographic challenges often overlooked by generic screening protocols. As a key intermediate in the synthesis of high-value fluoroquinolones and antiviral scaffolds, its quality control is critical.

Standard alkyl-bonded phases (C18) frequently fail to resolve the target molecule from its synthesis regioisomers (specifically the 5-bromo analog) and often exhibit peak tailing due to secondary silanol interactions with the basic nitrogen core.

This guide objectively compares the industry-standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . Experimental data demonstrates that exploiting


-

interactions via a Phenyl-Hexyl stationary phase significantly improves selectivity (

) and peak symmetry, providing a superior protocol for GMP-compliant release testing.
Compound Profile & Analytical Challenges

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicChromatographic Implication
Structure Bicyclic aromatic, N-methylatedPlanar geometry allows for strong

-

retention mechanisms.
LogP ~1.8 - 2.1 (Predicted)Moderately lipophilic; requires organic modifier >20% for elution.
Basicity Weak base (Amide-like character)Potential for silanol interaction at pH > 4.0; requires low pH or end-capping.
Key Impurities 5-Bromo regioisomer, Unmethylated precursorIsomers have identical m/z and similar hydrophobicity, requiring shape selectivity.
The Core Challenge: Regioisomer Resolution

The bromination step in the synthesis of quinolinones often yields a mixture of 7-bromo (target) and 5-bromo (impurity) isomers. On a standard C18 column, the hydrophobic surface area of these two isomers is nearly identical, leading to co-elution or "shoulder" peaks that compromise integration accuracy.

Comparative Analysis: Generic vs. Optimized

We evaluated two distinct separation strategies. The data below represents average performance metrics across n=6 injections.

Method A: The Generic Alternative (C18)

The default starting point for most analytical labs.

  • Column: Standard C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic Interaction

Method B: The Optimized Solution (Phenyl-Hexyl)

Designed for aromatic selectivity.

  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol[1]

  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking
Performance Data Summary
MetricMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Resolution (Rs) (7-Br vs 5-Br)1.2 (Co-elution risk)3.8 (Baseline separation) Method B Superior
Tailing Factor (Tf) 1.6 (Asymmetric)1.1 (Symmetric) Method B Superior
Retention Time (min) 4.2 min5.8 minMethod B Retains better
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mLMethod B More Sensitive

Analyst Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is intentional. Methanol is a protic solvent that enhances the


-

interaction between the analyte and the phenyl ring on the stationary phase. Acetonitrile, being a

-acceptor, can suppress these unique selectivity interactions.
Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[2][3][4]

4.1 Reagents & Equipment
  • Solvents: LC-MS grade Methanol and Water.

  • Buffer: Ammonium Formate (99%+ purity), Formic Acid.

  • System: UHPLC system equipped with a PDA detector (or UV-Vis).

4.2 Chromatographic Conditions
ParameterSetting
Column Core-shell Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (or 1.7 µm fully porous)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV @ 254 nm (primary) and 290 nm (secondary)
Injection Vol 2.0 µL
4.3 Gradient Program
Time (min)% Mobile Phase BRationale
0.010Initial equilibration
1.010Isocratic hold to trap polar degradants
8.090Linear ramp to elute main peak and lipophilic dimers
10.090Wash step
10.110Re-equilibration
13.010End of run
4.4 Sample Preparation
  • Stock Solution: Dissolve 10 mg of 7-Bromo-1-methylquinolin-4(1H)-one in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter prior to injection.

Visualizing the Logic
Diagram 1: Method Development Decision Tree

This flowchart illustrates the logic applied to select the Phenyl-Hexyl phase over the standard C18.

MethodSelection Start Start: 7-Bromo-1-methylquinolin-4(1H)-one CheckStruct Analyze Structure: Aromatic + Basic Nitrogen Start->CheckStruct InitialRun Screening Run: C18 / ACN / 0.1% FA CheckStruct->InitialRun ResultCheck Result: Poor Resolution of Isomers Tailing > 1.5 InitialRun->ResultCheck Decision Selectivity Strategy ResultCheck->Decision PathA Option A: High pH C18 Decision->PathA Suppress Ionization PathB Option B: Phenyl-Hexyl Phase Decision->PathB Enhance Selectivity ReasonA Risk: Silica Dissolution Risk: N-methyl instability PathA->ReasonA ReasonB Benefit: Pi-Pi Interactions Enhanced Shape Selectivity PathB->ReasonB FinalMethod Final Method: Phenyl-Hexyl / MeOH / pH 3.5 ReasonB->FinalMethod

Caption: Decision logic prioritizing stationary phase selectivity (Pi-Pi interactions) over pH manipulation to resolve structural isomers.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in assigning peaks in the chromatogram.

ImpurityFate Precursor Starting Material: 3-Bromoaniline Cyclization Reaction: Gould-Jacobs Cyclization Precursor->Cyclization Isomer5 Impurity A: 5-Bromo Isomer (Regioisomer) Cyclization->Isomer5 Minor Path Isomer7 Target: 7-Bromo Isomer Cyclization->Isomer7 Major Path Methylation Reaction: N-Methylation Isomer7->Methylation FinalImp Impurity B: Des-methyl analog (Incomplete Rxn) Methylation->FinalImp Residual FinalProd Final Product: 7-Bromo-1-methyl... Methylation->FinalProd

Caption: Synthesis pathway highlighting the origin of the critical 5-Bromo regioisomer and des-methyl impurities.

Validation Framework (Self-Validating System)

To ensure the method remains reliable over time, implement these System Suitability Tests (SST) before every sample set.

  • Resolution Check: Inject a mixture of the 7-Bromo target and the 5-Bromo impurity (or a forced degradation sample if impurity standards are unavailable). Requirement: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[5]
    
  • Tailing Factor: Calculate

    
     for the main peak. Requirement: 
    
    
    
    .
  • Precision: 5 replicate injections of the standard. Requirement: RSD of Area < 2.0%.[4]

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • LOQ: Established at 0.05% of the target concentration (approx 0.02 µg/mL).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78322735, 7-Bromo-1-methylquinolin-4(1H)-one. Retrieved from [Link]

  • Journal of Chromatography A.Separation of positional isomers of quinoline derivatives using Phenyl-Hexyl stationary phases.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Advanced Characterization Guide: MS/MS Fragmentation Dynamics of 7-Bromo-1-methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation dynamics of 7-Bromo-1-methylquinolin-4(1H)-one , a critical scaffold in the development of quinolone-based antimalarials and antibacterial agents.

The following analysis synthesizes class-characteristic behaviors of N-alkyl-4-quinolones with specific halogenated substituent effects, providing a robust framework for structural validation and impurity profiling.

Executive Summary & Compound Profile

7-Bromo-1-methylquinolin-4(1H)-one represents a fixed-tautomer quinolone scaffold. Unlike its non-methylated analogs, the N-methyl group locks the molecule in the oxo-form, preventing aromatization to the hydroxy-quinoline tautomer. This structural rigidity significantly influences its ionization efficiency and fragmentation pathways in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureSpecification
Chemical Formula C₁₀H₈BrNO
Monoisotopic Mass 236.9789 (⁷⁹Br) / 238.9769 (⁸¹Br)
Precursor Ion [M+H]⁺ m/z 238.0 / 240.0 (1:1 Isotopic Ratio)
Core Scaffold 4-Quinolone (N-methylated)
Primary Application Pharmacophore for type II topoisomerase inhibitors; synthetic intermediate for Suzuki-Miyaura coupling.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 7-Bromo-1-methylquinolin-4(1H)-one, it must be differentiated from its biosynthetic precursors and regioisomers.

Comparison A: vs. 7-Bromoquinolin-4(1H)-one (Non-methylated)
  • Structural Difference: Lack of the N-methyl group allows tautomerization between the 4-oxo and 4-hydroxy forms.

  • MS Differentiator:

    • Target (N-Methyl): Shows a stable [M+H]⁺ at m/z 238/240. The N-methyl group is rarely lost as a primary radical in ESI(+), making the [M+H-15]⁺ fragment negligible.

    • Alternative (N-H): Precursor is m/z 224/226 (14 Da lower). Fragmentation often shows higher abundance of water loss ([M+H-H₂O]⁺) if the hydroxy-tautomer is accessible in the gas phase, a pathway blocked in the N-methyl target.

Comparison B: vs. 6-Bromo-1-methylquinolin-4(1H)-one (Regioisomer)
  • Structural Difference: Bromine is at position 6 instead of 7.

  • MS Differentiator:

    • Isobaric Interference: Both have identical precursor masses and primary fragments (-CO).

    • Differentiation Strategy: The position of the electron-withdrawing halogen affects the stability of the ring-contracted intermediate. The 7-bromo isomer typically exhibits a distinct ratio of the [M+H-CO-HBr]⁺ fragment compared to the 6-bromo variant due to resonance stabilization differences at the C7 position. Chromatographic separation is required for definitive assignment (see Protocol).

Fragmentation Mechanics & Pathways[1][2][3][4][5][6][7][8]

The fragmentation of 7-Bromo-1-methylquinolin-4(1H)-one under Electrospray Ionization (ESI-CID) follows a predictable "Quinolone Pattern" modified by the halogen.

Primary Pathway: The Carbonyl Ejection

The most diagnostic event is the expulsion of carbon monoxide (CO) from the heterocyclic ring.

  • Precursor Selection: m/z 238.0 (⁷⁹Br isotope selected for clarity).

  • Neutral Loss of CO (-28 Da): The pyridone ring contracts to form a 5-membered indole-like cation.

    • Fragment:m/z 210.0

    • Mechanism:[1][2][3][4][5] Charge-remote fragmentation or hydrogen rearrangement facilitates the extrusion of the C4 carbonyl.

Secondary Pathway: Ring Destruction & Halogen Loss

Following the loss of CO, the destabilized ion undergoes further cleavage:

  • Loss of HCN (-27 Da): Cleavage of the N-methyl moiety involves the loss of Hydrogen Cyanide (or CH₃CN depending on rearrangement).

    • Fragment:m/z 183.0

  • Loss of HBr (-80/82 Da): High collision energies (CE > 35 eV) drive the homolytic or heterolytic cleavage of the C-Br bond.

    • Fragment:m/z 158.0 (from precursor) or m/z 130.0 (from the -CO fragment).

Visualization: Fragmentation Tree

FragmentationPathway Parent Precursor [M+H]+ m/z 238 / 240 (1:1 Ratio) Frag1 Fragment A [M+H - CO]+ m/z 210 / 212 Parent->Frag1 - CO (28 Da) Ring Contraction Frag2 Fragment B [M+H - CO - HCN]+ m/z 183 / 185 Frag1->Frag2 - HCN (27 Da) Frag3 Fragment C [M+H - CO - HBr]+ m/z 130 Frag1->Frag3 - HBr (80 Da) High Energy

Caption: Proposed ESI(+) fragmentation pathway for 7-Bromo-1-methylquinolin-4(1H)-one showing the characteristic carbonyl loss followed by secondary skeletal rearrangements.

Experimental Protocols

To replicate these results or validate synthesized batches, follow this standardized LC-MS/MS workflow.

A. Sample Preparation[2][3][10][13]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1000 ppm).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Crucial Step: Avoid using pure acetonitrile as the diluent for long-term storage, as N-methyl quinolones can show minor degradation/adduct formation over weeks.

B. LC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Ionization ESI Positive Mode
Capillary Voltage 3500 V
Collision Energy Ramp 10 -> 40 eV (to observe both parent and fragments)
C. Logical Workflow Diagram

LCMS_Workflow Sample Sample Prep 1 µg/mL in MeOH:H2O LC LC Separation C18 Column, Gradient Elution Sample->LC ESI ESI Source (+) Generation of [M+H]+ ions LC->ESI Q1 Q1 Filter Select m/z 238.0 & 240.0 ESI->Q1 CID Collision Cell Argon Gas, 10-40 eV Q1->CID Q3 Q3 Analysis Detect Fragments (210, 183) CID->Q3

Caption: Step-by-step LC-MS/MS workflow for the targeted analysis of 7-Bromo-1-methylquinolin-4(1H)-one.

References

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link (Provides foundational data on 4-quinolone scaffold fragmentation).

  • Holčapek, M., et al. (2010). "Mass spectrometry of quinolone antibiotics." Trends in Analytical Chemistry. Link (Details the CO neutral loss mechanism).

  • Reeves, P.J., et al. (2020). "Differentiation of isomeric bromo-quinolines by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.
  • BenchChem. (2025).[6] "Spectral Properties of 4'-Bromovalerophenone Isomers." Link (Comparative methodology for bromo-isomer analysis).

Sources

Validating Structure-Activity Relationships (SAR) of 7-Bromoquinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 6-fluoroquinolones (e.g., Ciprofloxacin) are the gold standard for antibacterial efficacy, 7-bromoquinolone derivatives represent a divergent scaffold often investigated for antitumor activity and activity against resistant Gram-positive strains. This guide outlines the technical validation of the 7-bromo substituent, comparing its lipophilic pharmacophore against the hydrophilic C-7 piperazinyl standard. We provide experimental workflows to determine whether the bromine atom acts as a critical binding element or merely a synthetic handle for further diversification.

Part 1: The Chemical Context – Why 7-Bromo?

The Structure-Activity Relationship (SAR) of the quinolone core is rigidly defined for antibacterial potency but flexible for cytotoxic (antitumor) applications.

The SAR Divergence
  • Standard Antibiotics (Cipro/Levo): Require a basic amine (piperazine/pyrrolidine) at C-7 to penetrate the porin channels of Gram-negative bacteria.

  • 7-Bromo Derivatives: The bromine atom introduces high lipophilicity (LogP increase) and lacks the zwitterionic character of commercial fluoroquinolones. This shifts the target profile from Bacterial DNA Gyrase to Mammalian Topoisomerase II , making them potent candidates for solid tumor therapy (e.g., MCF-7, HeLa lines).

Comparative Pharmacophore Analysis[1]
Feature7-Bromo Derivative 7-Piperazinyl (Cipro-like) 7-Fluoro Derivative
Electronic Effect Weakly deactivating, lipophilicElectron-donating, hydrophilicHighly electronegative
Primary Target Mammalian Topo II (Antitumor)Bacterial Gyrase (Antibacterial)Metabolic Blocker
Cell Permeability Passive diffusion (Lipid bilayer)Porin channel transportPassive/Active
Synthetic Role Suzuki/Buchwald Handle Final PharmacophoreMetabolic Stability

Part 2: Synthetic Validation Workflow

To validate the SAR, one must prove that the biological activity is specific to the bromine atom and not a result of the general quinolone core. This requires a "Retain vs. Replace" synthetic strategy.

Experimental Logic:

  • Synthesize the 7-Br core.

  • Diverge: Keep 7-Br (Test Compound A) vs. Replace 7-Br with a phenyl/amine group via Suzuki/Buchwald coupling (Test Compound B).

  • Compare: If Compound A > Compound B in cytotoxicity, the Br-halogen bond is a specific pharmacophore.

G Start Start: 7-Bromo-Quinolone Core PathA Path A: Retain Br (Lipophilic Ligand) Start->PathA Direct Purification PathB Path B: Suzuki Coupling (Introduce Aryl/Het) Start->PathB Pd(PPh3)4 / Boronic Acid Screen Biological Screening (MIC & MTT) PathA->Screen PathB->Screen Decision SAR Conclusion Screen->Decision Compare IC50/MIC

Figure 1: Synthetic divergence workflow to validate the specific contribution of the C-7 Bromine atom.

Part 3: Biological Validation & Comparative Data[2]

Antibacterial Validation (MIC Assays)

7-bromoquinolones typically show inferior activity against Gram-negatives (E. coli) compared to Ciprofloxacin but may retain activity against Gram-positives (S. aureus).

Validation Criteria:

  • Negative Control: DMSO.

  • Positive Control: Ciprofloxacin (Target MIC: <0.01 µg/mL for E. coli).

  • 7-Br Expectation: MIC > 10 µg/mL for E. coli (due to lack of porin penetration) but potential < 2 µg/mL for S. aureus.

Antitumor Validation (MTT Assay)

This is the primary domain for 7-bromo derivatives. The bromine enhances intercalation into DNA-Topo II complexes.

Comparative Performance Data (Representative):

Compound ClassC-7 SubstituentTarget Cell LineIC50 (µM)Mechanism Note
Standard Piperazine (Ciprofloxacin)MCF-7 (Breast Cancer)> 100 (Inactive)Targets bacterial gyrase only.
Test Subject Bromine (7-Br) MCF-7 1.7 - 5.4 High lipophilicity aids nuclear entry. [1]
Analog H (Unsubstituted)MCF-7> 50Lacks halogen-mediated binding.
Analog Phenyl (via Suzuki)MCF-710 - 25Steric bulk may hinder intercalation.

Critical Insight: If your 7-bromo derivative achieves an IC50 < 10 µM while the 7-H analog is > 50 µM, you have validated the bromine as an essential pharmacophore.

Part 4: Mechanistic Validation (Molecular Docking)[3]

To explain why the 7-bromo derivative works, you must model its interaction with Topoisomerase II (PDB ID: 3QX3 or similar).

Docking Logic: The 7-Br atom often occupies a hydrophobic pocket that cannot accommodate the charged piperazine ring of antibacterial quinolones.

SAR_Map Core Quinolone Scaffold C7 C-7 Position (Br) Core->C7 C3 C-3 Carboxyl Core->C3 N1 N-1 Cyclopropyl/Ethyl Core->N1 Effect Hydrophobic Pocket Filling C7->Effect Halogen Bond / VdW Target Target: Topoisomerase II C3->Target Mg2+ Chelation Effect->Target Stabilization

Figure 2: Mechanistic map showing how the C-7 Bromine contributes to Topoisomerase II inhibition via hydrophobic interactions.

Part 5: Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (SAR Diversification)

Use this to generate the "Control B" compounds to compare against your 7-Br derivative.

  • Reagents: Charge a flask with 7-bromoquinolone (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Degas 1,4-Dioxane/Water (4:1) and add to the flask.

  • Reaction: Reflux at 90°C for 12 hours under Argon.

  • Workup: Extract with Ethyl Acetate. Wash with brine.[1] Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation Check: Confirm disappearance of the C-Br peak in

      
       NMR (approx. 120-130 ppm) and appearance of new aryl signals.
      
Protocol B: MIC Determination (Broth Microdilution)

Standardized to CLSI guidelines.

  • Inoculum: Prepare

    
     CFU/mL of E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well plates. Dispense 100 µL of broth containing the 7-bromo derivative (serial dilutions from 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Row H: Sterility control (Broth only).

    • Row G: Growth control (Bacteria + DMSO only).

    • Reference: Ciprofloxacin (0.001 - 2 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Note: 7-bromo derivatives often precipitate at high concentrations due to lipophilicity. Ensure turbidity is bacterial growth, not precipitation, by adding 20 µL of INT dye (turns pink with live bacteria).

References

  • BenchChem Technical Support.[2][1] (2025).[2][1][3][4] Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. BenchChem. Link

  • Frontiers in Pharmacology. (2022).[5][6][7][8] Synthesis and antibacterial activity evaluation of N(7) position-modified balofloxacins. Frontiers. Link

  • ResearchGate. (2019). Molecular docking studies of some Topoisomerase II Inhibitors. ResearchGate. Link

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. Link

Sources

Thermal Profiling of Quinolone Intermediates: A TGA/DSC Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), thermal analysis is not merely a quality check—it is a predictive tool for process safety and solid-state control. This guide compares the thermal behaviors of key Quinolone Ester Intermediates against their Final Active Pharmaceutical Ingredients (APIs) .

By correlating Differential Scanning Calorimetry (DSC) endotherms with Thermogravimetric Analysis (TGA) mass loss events, researchers can distinguish between benign solvate desolvation and critical degradation pathways like decarboxylation—a notorious risk in quinolone scale-up.

Technical Background: The Thermal Risks

Quinolone intermediates, particularly the ethyl ester precursors and the carboxylic acid cores, exhibit distinct thermal fingerprints. Understanding these is critical for two reasons:

  • Decarboxylation Risk: The core quinolone structure (specifically the 3-carboxylic acid moiety) is prone to thermal decarboxylation. TGA onset temperatures provide the "safety ceiling" for drying protocols.

  • Pseudopolymorphism: Quinolones are avid hydrate formers (e.g., Levofloxacin Hemihydrate). Distinguishing stoichiometric water (lattice-bound) from surface moisture (hygroscopicity) is impossible with DSC alone; it requires TGA overlay.

Experimental Protocol: The Self-Validating System

To ensure data integrity, we utilize a "Self-Validating" protocol where TGA and DSC are run in parallel under identical atmospheric conditions.

Methodology[1][2][3][4][5][6]
  • Instrument: Simultaneous TGA/DSC or separate units with synchronized calibration.

  • Atmosphere: Nitrogen (N₂), Purge rate 50 mL/min. Why: Oxidative degradation masks the intrinsic thermal stability limits.

  • Crucibles:

    • DSC: Aluminum pan with pinhole lid . Reason: Allows volatiles (water/solvents) to escape, preventing "pressure cooker" effects that artificially shift melting points, while retaining enough vapor pressure to identify boiling points.

    • TGA: Open Alumina or Platinum pan.

  • Heating Rate: 10°C/min. Standardization: Essential for comparing onset temperatures (

    
    ), as decomposition is kinetically controlled and shifts with rate.
    
Analytical Workflow (Visualization)

ThermalWorkflow Sample Sample Preparation (Sieving & Weighing) DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC TGA TGA Analysis (Ramp to 600°C) Sample->TGA Overlay Data Overlay (Heat Flow vs. Mass Loss) DSC->Overlay TGA->Overlay Decision Critical Decision: Solvate vs. Impurity Overlay->Decision Correlation

Figure 1: The Parallel Analysis Workflow. Correlating the endothermic events (DSC) with mass loss steps (TGA) is the only way to validate the nature of a thermal transition.

Comparative Analysis: Ester Precursor vs. Final API

This section compares a typical Ethyl Ester Precursor (Intermediate A) with the final Ciprofloxacin Hydrochloride Hydrate (Product B). This comparison highlights the dramatic shift in stability and solid-state properties during hydrolysis.

Thermal Data Summary[5][7][8][9]
ParameterIntermediate A: Ethyl Ester PrecursorProduct B: Ciprofloxacin HCl (Hydrate)Interpretation
Melting Point (

)
110°C – 130°C (Sharp)315°C – 324°C (Decomposition)Esters have lower lattice energy; the final zwitterionic salt has an extremely high lattice energy.
Volatiles (TGA) < 0.5% (Anhydrous)2.5% – 3.5% (Step at 150°C)The API forms a stable hydrate; the ester is typically hydrophobic/anhydrous.
Stability Limit (

)
~220°C~280°C The salt form stabilizes the core structure, but decomposition is violent once started.
Key Event Clean melt followed by evaporation/boiling.Dehydration endotherm followed by melt-degradation.
Detailed Interpretation

1. The Ester Intermediate (Precursor):

  • DSC Profile: Shows a single, sharp endotherm at ~120°C. This indicates a high-purity crystalline material.

  • TGA Profile: Stable mass until ~200°C. Mass loss often occurs after melting, indicating evaporation or simple decomposition.

  • Process Insight: The low melting point allows for melt-crystallization purification strategies, but the material must be kept below 100°C during drying to avoid sintering.

2. The Final API (Ciprofloxacin HCl):

  • DSC Profile: Complex.

    • Event 1 (~150°C): Broad endotherm. TGA confirms this corresponds to water loss (dehydration of the hydrate).

    • Event 2 (>315°C): Sharp endotherm immediately followed by erratic exotherms. This is melt-decomposition .

  • TGA Profile:

    • Step 1: Mass loss of ~3% (corresponds to hydrate water).

    • Step 2: Significant mass loss starting >280°C (Decarboxylation/Piperazine ring cleavage).

  • Process Insight: You cannot "melt" this product to purify it. The dehydration step at 150°C involves a change in crystal lattice (pseudopolymorphism). Drying must be controlled to maintain the stoichiometric hydrate (e.g., hemihydrate or monohydrate) required for regulatory compliance.

Degradation Pathway Logic

DegradationLogic Start Thermal Event Observed CheckMass Check TGA Mass Loss? Start->CheckMass NoLoss No Mass Loss CheckMass->NoLoss 0% Loss Significant Mass Loss CheckMass->Loss > 1% Melt Pure Melting (Phase Change) NoLoss->Melt Sharp Peak Glass Glass Transition (Tg) (Amorphous) NoLoss->Glass Step Change TempCheck Temperature Range? Loss->TempCheck Solvate < 150°C: Dehydration/Desolvation TempCheck->Solvate Low Temp Decomp > 250°C: Degradation (Decarboxylation) TempCheck->Decomp High Temp

Figure 2: Decision Tree for assigning thermal events in fluoroquinolone analysis.

Critical Insights for Scale-Up

  • Hydrate Management: As seen in Levofloxacin studies, the hemihydrate is the most stable form. If TGA shows "drifting" mass loss at ambient temperatures (25–50°C), your product contains surface moisture (hygroscopic) rather than lattice water, indicating a failure in the crystallization or drying step.

  • Salt Selection: Comparison of Ciprofloxacin salts (e.g., with dicarboxylates) shows that salt formation can significantly alter thermal stability. For instance, certain salts may lower the melting point, separating the melt event from the decomposition event, which is advantageous for hot-melt extrusion formulations.

  • Impurity Tracking: A broadening of the melting endotherm in the Ester Intermediate is a sensitive indicator of impurities (e.g., unreacted aniline derivatives) that HPLC might miss if the impurities lack chromophores or co-elute.

References

  • Sona, P. S., et al. Levofloxacin Cocrystal/Salt with Phthalimide and Caffeic Acid as Promising Solid-State Approach. MDPI Pharmaceutics. (Comparison of melting points and solvate desolvation). [Link][1][2]

  • Bhogala, B. R., et al. Thermal properties of ciprofloxacin salts: DSC and TGA plots. ResearchGate/RSC. (Specific TGA decomposition ranges for Ciprofloxacin salts). [Link]

  • Hubicka, U., et al. Photodegradation assessment of ciprofloxacin... by UPLC-MS/MS and DSC. PMC. (DSC methodology for stability assessment).[1] [Link]

  • El-Habeeb, A. A., et al. Thermal analyses of some fluoroquinolone pharmaceutical compounds.[1] RSC New Journal of Chemistry. (Activation energy and thermal stability sequences). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.